4-amino-N-(2-hydroxyethyl)benzenesulfonamide
Descripción
Propiedades
IUPAC Name |
4-amino-N-(2-hydroxyethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLESYSQTERIDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332426 | |
| Record name | 4-amino-N-(2-hydroxyethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4862-94-6 | |
| Record name | 4-amino-N-(2-hydroxyethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-AMINOPHENYL SULFONAMIDO)ETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic data (NMR, IR, Mass Spec) for 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
Introduction
4-amino-N-(2-hydroxyethyl)benzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously integral to the sulfa class of antibiotics and various other therapeutic agents, including diuretics and hypoglycemics. The presence of a primary aromatic amine and a primary alcohol offers multiple points for further chemical modification, making this compound a versatile building block for drug discovery and materials science.
As a Senior Application Scientist, my objective in this guide is to provide a predictive but robust framework for the spectroscopic characterization of this molecule. While direct, published experimental spectra for this specific compound are not widely available in common databases, we can confidently predict its spectral features by applying foundational spectroscopic principles and leveraging data from structurally similar analogs. This document is designed for researchers and drug development professionals, offering a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, thereby establishing a reliable analytical benchmark for synthesis and quality control.
Molecular Structure and Isomeric Considerations
The precise connectivity of the functional groups is critical for correct spectral interpretation. The target molecule is 4-amino-N-(2-hydroxyethyl)benzenesulfonamide, where the primary amine is attached to the benzene ring at the para position relative to the sulfonamide group, and the 2-hydroxyethyl group is bonded to the sulfonamide nitrogen.
It is crucial to distinguish it from its isomer, 4-(2-aminoethyl)benzenesulfonamide, where the amino group is on the ethyl side chain. This structural difference leads to markedly different spectroscopic signatures, a key consideration during characterization.
Caption: Molecular structure of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is the primary tool for elucidating the proton framework of a molecule. For this compound, we expect distinct signals for the aromatic protons, the two methylene groups, and the exchangeable protons of the amine, sulfonamide, and alcohol groups.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. The choice of DMSO-d₆ is critical as it allows for the observation of exchangeable protons (NH₂, OH, NH), which would otherwise be lost in solvents like D₂O.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A standard range of -2 to 12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Predicted ¹H NMR Data
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~7.45 | Doublet (d) | 2H | H-2, H-6 (Aromatic) | Protons ortho to the electron-withdrawing SO₂NHR group are deshielded and appear downfield. |
| ~6.60 | Doublet (d) | 2H | H-3, H-5 (Aromatic) | Protons ortho to the strong electron-donating NH₂ group are shielded and appear significantly upfield. |
| ~5.70 | Singlet (s) | 2H | -NH₂ (Amine) | A broad singlet typical for primary amines. The chemical shift is highly dependent on concentration and temperature. |
| ~7.70 | Triplet (t) | 1H | -SO₂NH- | The sulfonamide proton signal is often broad. It couples with the adjacent CH₂ group, resulting in a triplet. |
| ~4.75 | Triplet (t) | 1H | -OH (Alcohol) | The hydroxyl proton signal is often a broad triplet due to coupling with the adjacent CH₂ group. |
| ~3.40 | Quartet (q) | 2H | -CH₂-OH | This methylene group is adjacent to the OH group and the other CH₂ group. Appears as a quartet (or triplet of triplets) due to coupling. |
| ~2.95 | Quartet (q) | 2H | -NH-CH₂- | This methylene group is adjacent to the sulfonamide NH and the other CH₂ group. It is deshielded by the sulfonamide group. |
Expert Interpretation: The aromatic region is expected to exhibit a classic AA'BB' system, characteristic of para-substituted benzene rings. The strong electron-donating nature of the amino group (-NH₂) and the strong electron-withdrawing nature of the sulfonamide group (-SO₂NHR) create a significant chemical shift difference between the two sets of aromatic protons. The signals from the exchangeable protons (-NH₂, -OH, -SO₂NH-) can be confirmed by performing a D₂O shake experiment, which will cause these peaks to disappear due to proton-deuterium exchange.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.
Predicted ¹³C NMR Data
| Predicted Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~152.0 | C-4 (ipso-NH₂) | The carbon directly attached to the electron-donating amino group is significantly shielded but appears downfield due to the resonance effect. |
| ~128.5 | C-2, C-6 | Aromatic carbons ortho to the sulfonamide group. |
| ~127.0 | C-1 (ipso-SO₂) | The carbon attached to the sulfonamide group is deshielded, but its signal can sometimes be weak (quaternary carbon). |
| ~112.5 | C-3, C-5 | Aromatic carbons ortho to the amino group are strongly shielded. |
| ~59.0 | -CH₂-OH | The carbon bonded to the electronegative oxygen atom is deshielded and appears downfield in the aliphatic region. |
| ~45.0 | -NH-CH₂- | The carbon bonded to the nitrogen of the sulfonamide group. |
Expert Interpretation: The spectrum will clearly show four signals in the aromatic region, confirming the para-substitution pattern. The C-4 and C-1 (ipso-carbons) are readily identified by their chemical shifts, which are heavily influenced by the attached heteroatoms. The C-3/C-5 signal is expected to be the most upfield in the aromatic region due to the strong shielding effect of the amino group. The two aliphatic carbons are easily distinguished, with the one attached to oxygen appearing further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Predicted IR Absorption Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3350 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |
| ~3250 | N-H Stretch | Sulfonamide (-SO₂NH-) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |
| 1620 - 1580 | N-H Scissoring | Primary Amine (-NH₂) |
| 1590, 1500 | C=C Stretch | Aromatic Ring |
| ~1330 | S=O Asymmetric Stretch | Sulfonamide (-SO₂-) |
| ~1150 | S=O Symmetric Stretch | Sulfonamide (-SO₂-) |
| ~1040 | C-O Stretch | Primary Alcohol |
Expert Interpretation: The IR spectrum will be rich with information. The region above 3200 cm⁻¹ will be crucial, showing distinct, sharp peaks for the primary amine N-H stretches and broader absorptions for the O-H and sulfonamide N-H groups, likely overlapping. The presence of two strong, sharp bands around 1330 cm⁻¹ and 1150 cm⁻¹ is a definitive indicator of the sulfonamide's S=O asymmetric and symmetric stretches, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Orbitrap).
-
Ionization Mode: Acquire spectra in positive ion mode, which will likely produce the protonated molecule [M+H]⁺.
-
MS/MS Analysis: For structural confirmation, select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₈H₁₂N₂O₃S
-
Molecular Weight: 216.26 g/mol
-
Predicted [M+H]⁺: m/z 217.06
Plausible Fragmentation Pathway
The fragmentation of the protonated molecule (m/z 217) will provide structural proof. Key bond cleavages are expected at the sulfonamide S-N bond and within the N-ethylhydroxy side chain.
A Comprehensive Technical Guide to the Solubility Profile of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
Abstract
This technical guide provides an in-depth analysis of the solubility profile of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide, a key sulfonamide derivative. Understanding the solubility of this active pharmaceutical ingredient (API) is paramount for effective formulation development, as it directly influences bioavailability and therapeutic efficacy.[1] This document details the fundamental physicochemical properties of the compound, presents a rigorous, validated protocol for experimental solubility determination, and discusses the critical factors that govern its solubility in various solvent systems. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.
Introduction: The Significance of Solubility in Sulfonamide Development
4-amino-N-(2-hydroxyethyl)benzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry. The therapeutic effectiveness of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1][2] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise the pharmacological response.[1][2]
Therefore, a comprehensive characterization of the solubility profile of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide is not merely an academic exercise but a critical step in its journey from a chemical entity to a viable therapeutic agent. This guide provides the foundational knowledge and practical methodologies required to accurately assess and interpret its solubility.
Physicochemical Properties of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
A thorough understanding of a compound's intrinsic properties is essential to predict and explain its solubility behavior. Key physicochemical parameters for 4-amino-N-(2-hydroxyethyl)benzenesulfonamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | [3] |
| Molecular Weight | 200.26 g/mol | [3][4] |
| logP (Octanol-Water Partition Coefficient) | -2.4 | [3] |
| Predicted pKa | 12.57 ± 0.50 | [5] |
| Melting Point | 106 °C | [5] |
The negative logP value indicates that the compound is predominantly hydrophilic, suggesting a preference for polar solvents like water over non-polar lipid-like environments.[3] The molecular structure, featuring an amino group, a sulfonamide group, and a hydroxyl group, allows for extensive hydrogen bonding, a key factor in its interaction with protic solvents.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To ensure accuracy and reproducibility, the equilibrium or thermodynamic solubility should be determined. The shake-flask method is the gold standard for this purpose due to its reliability.[6][7]
Principle
An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices
-
Use of Excess Solid: This ensures that the solution becomes saturated, and the final measured concentration represents the true equilibrium solubility.[6][7]
-
Temperature Control (e.g., 37 ± 1 °C): Solubility is temperature-dependent. For pharmaceutical applications, 37 °C is used to simulate human body temperature.[8][9] Strict control is vital for consistent results.[10]
-
Extended Agitation (24-72 hours): This is necessary to guarantee that the system has reached a true thermodynamic equilibrium.[10][11][12] The time to reach equilibrium can vary, so it's best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[6]
-
pH Measurement: For aqueous and buffered solvents, the pH must be measured before and after the experiment, as the dissolution of an acidic or basic compound can alter the pH of an unbuffered medium, thereby affecting its own solubility.[6][8]
-
Filtration/Centrifugation: This step is crucial to separate the undissolved solid particles from the saturated solution to prevent falsely elevated concentration readings.[7]
Step-by-Step Methodology
-
Preparation: Add an excess amount of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide to a series of glass vials, each containing a precisely known volume of the desired solvent (e.g., purified water, ethanol, methanol, acetone, pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer).[8]
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for 72 hours.[11][12][13]
-
Sampling: At 24, 48, and 72 hours, withdraw an aliquot from each vial.
-
Phase Separation: Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid. Alternatively, centrifuge the sample at high speed and draw the supernatant.[7][11][13]
-
Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method.
-
Confirmation of Equilibrium: Compare the concentration values obtained at 24, 48, and 72 hours. Equilibrium is confirmed if the last two time points yield results that agree within an acceptable margin of error.[6][13]
Workflow Diagram
Solubility Profile and Discussion
Expected Solubility in Various Solvents:
| Solvent | Polarity Index | Hydrogen Bonding | Expected Solubility | Rationale |
| Water | High | High (Donor & Acceptor) | Moderate to High | The compound is hydrophilic (logP -2.4) with multiple sites for hydrogen bonding (amino, hydroxyl, sulfonamide groups) facilitating interaction with polar water molecules.[3] |
| Ethanol | Medium-High | High (Donor & Acceptor) | High | Ethanol can act as both a hydrogen bond donor and acceptor, effectively solvating the polar functional groups of the sulfonamide. |
| Methanol | High | High (Donor & Acceptor) | High | Similar to ethanol, but its higher polarity suggests it could be an excellent solvent for this compound. |
| Acetone | Medium | Acceptor Only | Moderate | Acetone's polarity and ability to accept hydrogen bonds would allow for some dissolution, likely less than in protic solvents like water or alcohols. |
| Cyclohexane | Very Low | None | Very Low / Insoluble | As a non-polar, aprotic solvent, cyclohexane cannot effectively overcome the strong intermolecular forces (hydrogen bonds) within the sulfonamide's crystal lattice.[14] |
Factors Influencing Solubility
The dissolution of a crystalline solid in a solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
-
pH: The amino group on the benzene ring and the sulfonamide group are ionizable. At low pH, the amino group will be protonated (-NH₃⁺), increasing aqueous solubility. At high pH, the sulfonamide proton can be removed, forming an anion and also increasing solubility. Therefore, the compound will exhibit its lowest solubility at its isoelectric point. For regulatory purposes, solubility should be determined across a pH range of 1.2 to 6.8.[8]
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature.[2] This relationship can be quantified using the van't Hoff equation.
-
Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.
Conclusion
The solubility of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide is a multifaceted property governed by its hydrophilic nature, extensive hydrogen bonding capabilities, and the characteristics of the solvent system. Its solubility is expected to be highest in polar, protic solvents like methanol and ethanol, and highly dependent on the pH of aqueous media. Accurate and reproducible determination of its thermodynamic solubility using the validated shake-flask method is essential for guiding pre-formulation and formulation strategies. This guide provides the necessary theoretical framework and practical methodology for researchers to confidently characterize the solubility profile of this compound, facilitating its development into a safe and effective pharmaceutical product.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide. PubChem. Available at: [Link]
-
Martínez, F., Gómez, A., & Ávila, C. M. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. Available at: [Link]
-
Glomme, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
- MacPherson, H. G. (Ed.). (1989). Solubility Data Series, Volume 36: Sulfonamides. Pergamon Press.
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
- Chen, G., et al. (2011). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 56(4), 1494–1496. (Note: This reference pertains to a similar compound, p-aminobenzenesulfonamide).
-
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. Available at: [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 756041, 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. PubChem.
- Al-Suod, H., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Research, 10(4), 509-526.
- Marques, M. R. C., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 41-45.
-
Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
- Jouyban, A. (2012).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458761, 4-amino-N-(2-hydroxyethyl)benzamide. PubChem.
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. Available at: [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-AMINO-N-ETHYL-BENZENESULFONAMIDE | 1709-53-1 [chemicalbook.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. bioassaysys.com [bioassaysys.com]
- 12. srdata.nist.gov [srdata.nist.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. researchgate.net [researchgate.net]
Unlocking Therapeutic Frontiers: A Technical Guide to Benzenesulfonamide Derivatives and Their Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structure in the design of a multitude of therapeutic agents. Its remarkable versatility arises from the sulfonamide moiety's ability to act as a potent zinc-binding group and engage in key hydrogen bonding interactions within the active sites of various enzymes. This technical guide provides an in-depth exploration of the established and emerging therapeutic targets of benzenesulfonamide derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation.
This document is structured to provide a logical and comprehensive narrative, moving from the most well-established targets to promising new frontiers in drug discovery. Each section is designed to be a self-contained yet integrated module, providing the scientific rationale, detailed experimental methodologies, and critical data interpretation necessary for researchers in the field.
Carbonic Anhydrases: The Archetypal Target
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their involvement in a wide array of physiological processes, from pH homeostasis and electrolyte secretion to biosynthetic pathways, has rendered them attractive therapeutic targets for decades.[2] Benzenesulfonamides are the most extensively investigated class of CA inhibitors.[3]
Biological Rationale and Mechanism of Action
The inhibitory action of benzenesulfonamides on CAs is predicated on the interaction of the deprotonated sulfonamide group with the zinc ion (Zn²⁺) located at the catalytic core of the enzyme's active site. This coordination displaces or prevents the binding of a zinc-coordinated water molecule (or hydroxide ion), which is essential for the nucleophilic attack on the carbon dioxide substrate.[3] The "tail" of the benzenesulfonamide derivative, comprising the benzene ring and its various substituents, extends into the active site cavity, where it can form additional interactions with amino acid residues, thereby dictating the inhibitor's potency and isoform selectivity.[4]
There are 15 known human CA isoforms, with at least 12 being catalytically active. Several of these are overexpressed in various pathologies. For instance, CA II is a target for antiglaucoma and antiepileptic drugs, while the tumor-associated isoforms CA IX and XII are key targets in oncology due to their role in regulating pH in the hypoxic tumor microenvironment.[3][5][6]
Quantitative Analysis of Benzenesulfonamide-Based CA Inhibitors
The inhibitory potency of benzenesulfonamide derivatives against various CA isoforms is typically quantified by determining their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀).
| Compound Class | Target Isoform | Kᵢ (nM) Range | Representative Compound | Kᵢ (nM) | Selectivity Insights |
| Simple Benzenesulfonamides | hCA I, II, IX, XII | 0.8 - >10000 | Acetazolamide (Standard) | 250 (hCA I), 12.1 (hCA II), 25.7 (hCA IX), 5.7 (hCA XII) | Generally non-selective, though some derivatives show preference for certain isoforms.[3] |
| Triazole-Conjugated Benzenesulfonamides | hCA I, II, IX, XII | 1.5 - 3200 | Compound 5c (tetrafluoro-substituted) | 42.5 (hCA I), 41.3 (hCA II), 1.5 (hCA IX), 0.8 (hCA XII) | Tetrafluoro-substitution on the benzene ring often enhances inhibitory potency.[1] |
| Hydrazonobenzenesulfonamides | hCA I, II, IX, XII | 18.5 - >10000 | Compound 29 | 45.5 (hCA I), 10.8 (hCA II), 25.5 (hCA IX), 8.5 (hCA XII) | The hydrazone linker and associated substituents allow for extensive exploration of the active site.[7] |
| Quinazoline-Linked Benzenesulfonamides | hCA I, II, IX, XII | 5.4 - 991.7 | Compound 18 | 52.8 (hCA I), 10.8 (hCA II), 15.6 (hCA IX), 5.4 (hCA XII) | The quinazoline scaffold can be modified to achieve high potency and selectivity.[8] |
Note: Kᵢ values are sourced from multiple studies and represent a range of findings. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
The stopped-flow spectrophotometric assay is the gold standard for determining the kinetic parameters of CA inhibition.[9] Its primary advantage lies in its ability to measure the initial rates of the rapid, enzyme-catalyzed CO₂ hydration reaction.[9][10]
Causality Behind Experimental Choices:
-
Stopped-Flow Instrument: Necessary to mix the enzyme and substrate solutions rapidly (on a millisecond timescale) and monitor the reaction before it reaches equilibrium.[11]
-
pH Indicator: A pH-sensitive dye (e.g., phenol red, pyranine) is used to monitor the change in proton concentration resulting from CO₂ hydration. The choice of indicator depends on the desired pH range of the assay.[1][11]
-
CO₂-Saturated Solution: Provides the substrate for the enzymatic reaction. The concentration is carefully controlled to ensure accurate kinetic measurements.[12]
-
Non-Inhibitory Buffer: A buffer system that does not interfere with the enzyme's activity is crucial for accurate measurements.[12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified CA isoform in a suitable non-inhibitory buffer (e.g., Tris-HCl).
-
Prepare a series of dilutions of the benzenesulfonamide inhibitor in the same buffer.
-
Prepare a CO₂-saturated aqueous solution by bubbling CO₂ gas through water.
-
Prepare a buffer solution containing the pH indicator.
-
-
Instrument Setup:
-
Set up the stopped-flow spectrophotometer to the appropriate wavelength for the chosen pH indicator.
-
Equilibrate the instrument and reagent syringes to the desired temperature (typically 25°C).
-
-
Kinetic Measurement:
-
Load one syringe with the enzyme solution (pre-incubated with the inhibitor for a defined period) and the other with the CO₂-saturated solution containing the pH indicator.
-
Rapidly mix the two solutions. The instrument's detector will record the change in absorbance (or fluorescence) over time as the pH changes due to the enzymatic reaction.
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the slope of the absorbance/fluorescence versus time curve.
-
Repeat the experiment with varying concentrations of the inhibitor.
-
Plot the initial rates against the inhibitor concentrations to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for CA inhibition assay.
Cyclooxygenase-2: Targeting Inflammation and Cancer
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[13] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation and in certain cancers.[13] The benzenesulfonamide moiety is a hallmark of selective COX-2 inhibitors, exemplified by the clinical drug celecoxib.[14]
Biological Rationale and Mechanism of Action
Selective COX-2 inhibitors were developed to mitigate the gastrointestinal side effects associated with non-selective NSAIDs, which arise from the inhibition of the protective functions of COX-1 in the gastric mucosa.[13] The selectivity of benzenesulfonamide-based inhibitors for COX-2 is attributed to structural differences in the active sites of the two isoforms. The COX-2 active site is larger and possesses a side pocket that can accommodate the bulky benzenesulfonamide group, whereas this pocket is absent in the COX-1 active site.[14] By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby alleviating pain and inflammation.[15]
The anticancer effects of selective COX-2 inhibitors are linked to the role of prostaglandins in promoting cell proliferation, angiogenesis, and inhibiting apoptosis.[15]
Caption: COX-2 signaling pathway and inhibition.
Quantitative Analysis of Benzenesulfonamide-Based COX-2 Inhibitors
The potency and selectivity of COX-2 inhibitors are critical parameters. Selectivity is often expressed as a selectivity index (SI), which is the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2. A higher SI indicates greater selectivity for COX-2.
| Compound Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Representative Compound |
| Celecoxib (Standard) | 14.7 | 0.05 | 294 | Celecoxib |
| 1,2,3-Triazole Tethered Benzenesulfonamides | 13.16 | 0.04 | 329 | Compound 6b |
| Cyclic Imide-Bearing Benzenesulfonamides | >100 | 0.1 | >1000 | Compound 8a |
| Thiazolidinone-Containing Benzenesulfonamides | >100 | 0.21 | >476 | Compound [16] |
Note: Data is compiled from various sources and should be interpreted in the context of the specific assays used.[13][17][18]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
A common method for assessing COX inhibition is a cell-free enzymatic assay using purified ovine COX-1 and human recombinant COX-2.[13]
Causality Behind Experimental Choices:
-
Purified Enzymes: Using isolated enzymes allows for the direct measurement of inhibitor-enzyme interaction without the confounding factors of a cellular environment.
-
Colorimetric Detection: The assay often utilizes a chromogenic substrate that changes color upon reaction with the prostaglandin products, providing a simple and quantifiable readout.[19]
-
Arachidonic Acid: This is the natural substrate for COX enzymes and is added to initiate the reaction.[19]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the appropriate buffer.
-
Prepare a series of dilutions of the benzenesulfonamide test compounds and a reference inhibitor (e.g., celecoxib).
-
Prepare a solution of arachidonic acid.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or reference inhibitor to the appropriate wells.
-
Pre-incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Add a colorimetric substrate solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance in the presence of the inhibitor to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ values for both COX-1 and COX-2.
-
Calculate the Selectivity Index (SI = IC₅₀(COX-1) / IC₅₀(COX-2)).
-
Emerging Therapeutic Targets
The versatility of the benzenesulfonamide scaffold has led to its exploration against a range of other therapeutic targets, opening new avenues for drug development.
Receptor Tyrosine Kinases (RTKs)
RTKs are transmembrane proteins that play crucial roles in cellular signaling pathways regulating growth, differentiation, and metabolism.[18] Dysregulation of RTK activity is a hallmark of many cancers.
-
Tropomyosin Receptor Kinase A (TrkA): TrkA is a receptor for nerve growth factor and is implicated in the progression of certain cancers, including glioblastoma.[18] Benzenesulfonamide analogs have been identified as potential TrkA inhibitors, with some compounds showing cytotoxic effects against glioblastoma cells.[18] For example, compound AL106 has been reported to have an IC₅₀ of 58.6 µM against glioblastoma cells and is suggested to act through TrkA interaction.[18]
Caption: TrkA signaling and potential inhibition.
Experimental Protocol: TrkA Kinase Activity Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup: Combine the TrkA enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), ATP, and the benzenesulfonamide inhibitor in a kinase buffer.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the TrkA kinase activity. IC₅₀ values can be determined by measuring the signal at different inhibitor concentrations.
Proto-oncogene Tyrosine-protein Kinase Src
Src is a non-receptor tyrosine kinase that is a key regulator of numerous signaling pathways involved in cell proliferation, migration, and survival.[8] Its overexpression or hyperactivation is linked to the progression of various cancers.[8]
Src Signaling and Inhibition: Src is activated by various upstream signals, including receptor tyrosine kinases and integrins.[19] Once active, it phosphorylates a multitude of downstream substrates, leading to the activation of pathways such as the Akt and STAT3 pathways, which promote cell proliferation, survival, and metastasis.[19] Benzenesulfonamide-based compounds are being investigated as Src inhibitors.
Experimental Protocol: Src Kinase Assay (e.g., TR-FRET Assay)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are commonly used for screening kinase inhibitors.
-
Reaction: A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. The Src kinase phosphorylates the substrate.
-
Detection: When the donor antibody binds to the phosphorylated acceptor substrate, FRET occurs upon excitation of the donor, resulting in a specific fluorescence emission from the acceptor.
-
Inhibition: In the presence of a Src inhibitor, substrate phosphorylation is reduced, leading to a decrease in the FRET signal.
T-cell lymphoma invasion and metastasis-inducing protein 1 (Tiam1)
Tiam1 is a guanine nucleotide exchange factor (GEF) that specifically activates the Rho GTPase Rac1.[13][17] The Tiam1-Rac1 signaling pathway is crucial for regulating the actin cytoskeleton and is involved in cell migration, adhesion, and invasion.[13] Its dysregulation is implicated in cancer metastasis.
Tiam1-Rac1 Signaling: Tiam1 is recruited to the plasma membrane where it catalyzes the exchange of GDP for GTP on Rac1, leading to its activation.[17] Activated Rac1 then interacts with downstream effectors to promote actin polymerization and the formation of lamellipodia, driving cell migration.[13] The benzenesulfonamide scaffold is being explored for the development of Tiam1 inhibitors.[20]
Experimental Protocol: Tiam1-Rac1 GEF Activity Assay
A common method to assess Tiam1 GEF activity is a pull-down assay that measures the amount of activated Rac1.
-
Cell Lysis: Cells expressing Tiam1 are lysed under conditions that preserve protein-protein interactions.
-
Pull-Down: The cell lysates are incubated with a recombinant protein containing the Rac1-binding domain of a downstream effector (e.g., PAK-CD) fused to GST and immobilized on glutathione beads. This specifically captures the active, GTP-bound form of Rac1.
-
Western Blotting: The captured proteins are then subjected to SDS-PAGE and Western blotting using an anti-Rac1 antibody to quantify the amount of activated Rac1. A decrease in the amount of pulled-down Rac1 in the presence of a test compound indicates inhibition of Tiam1's GEF activity.
Conclusion and Future Perspectives
The benzenesulfonamide scaffold continues to be a remarkably fruitful starting point for the design of potent and selective inhibitors against a growing number of therapeutic targets. While its role in the inhibition of carbonic anhydrases and COX-2 is well-established and has led to clinically successful drugs, the exploration of its potential against emerging targets like TrkA, Src, and Tiam1 holds significant promise for the development of novel therapies for cancer and other diseases.
The experimental protocols outlined in this guide provide a robust framework for the evaluation of benzenesulfonamide derivatives. As our understanding of the structural and mechanistic bases of inhibitor-target interactions deepens, so too will our ability to design next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The continued application of integrated approaches, combining rational drug design, advanced biochemical and cell-based assays, and in vivo studies, will be paramount in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
-
Hordijk, P. L., ten Klooster, J. P., van der Kammen, R. A., Michiels, F., Oomen, L. C., & Collard, J. G. (1997). Matrix-dependent Tiam1/Rac signaling in epithelial cells promotes either cell-cell adhesion or cell migration and is regulated by phosphatidylinositol 3-kinase. The Journal of Cell Biology, 139(6), 1567–1578. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
-
Angeli, A., Pinteala, M., Maier, S. S., De Simone, G., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(6), 7486–7499. [Link]
-
Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 169. [Link]
-
Cell Biolabs, Inc. (n.d.). Active Rac-GEF Assay Kit (Tiam1). [Link]
-
Brodeur, G. M., Minturn, J. E., Ho, R., Simpson, A. M., Iyer, R., Varela, C. R., Light, J. E., & Maris, J. M. (2009). Trk receptor expression and inhibition in neuroblastomas. Clinical Cancer Research, 15(10), 3244–3250. [Link]
-
Angeli, A., Pinteala, M., Maier, S. S., De Simone, G., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(6), 724–728. [Link]
-
Zhang, Y., Chen, Y., Liu, Y., Li, Y., & Chen, J. (2017). TIAM1 Antagonizes TAZ/YAP Both in the Destruction Complex in the Cytoplasm and in the Nucleus to Inhibit Invasion of Intestinal Epithelial Cells. Cancer Research, 77(9), 2335–2347. [Link]
-
Ishizawar, R., & Parsons, S. J. (2004). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Cancer Cell, 6(3), 209–214. [Link]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]
-
Al-Hourani, B. J., Sharma, S. K., & Al-Salahi, R. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(8), 3569. [Link]
-
Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1652. [Link]
-
Irwin, M. S., et al. (2012). Identifying TRKA and TRKB specific pathways in neuroblastoma through phosphoproteomic analysis. Journal of Clinical Oncology, 30(15_suppl), 9529-9529. [Link]
-
Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8. [Link]
-
Wikipedia. (2023). Proto-oncogene tyrosine-protein kinase Src. [Link]
-
Li, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 969689. [Link]
-
Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(4), 310-313. [Link]
-
van Rijssel, J., et al. (2009). The Rac activator Tiam1 controls efficient T-cell trafficking and route of transendothelial migration. Blood, 113(24), 6060-6069. [Link]
-
Angeli, A., Pinteala, M., Maier, S. S., De Simone, G., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(6), 7486-7499. [Link]
-
van Buul, J. D., et al. (2010). The Rac-GEF Tiam1 controls integrin-dependent neutrophil responses. Journal of Cell Science, 123(Pt 21), 3729-3739. [Link]
-
Yang, K., et al. (2020). Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors. Bioorganic Chemistry, 105, 104436. [Link]
-
McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 340-351. [Link]
-
Summy, J. M., & Gallick, G. E. (2003). Regulation of Src Family Kinases in Human Cancers. Journal of Cellular Biochemistry, 90(5), 893-899. [Link]
-
ResearchGate. (n.d.). Proposal of the main molecular signaling pathways by which celecoxib exerts its anti-inflammatory action as a promising strategy in breast cancer therapy. [Link]
-
Yamauchi, J., et al. (2005). Ras activation of a Rac1 exchange factor, Tiam1, mediates neurotrophin-3-induced Schwann cell migration. Proceedings of the National Academy of Sciences, 102(41), 14889-14894. [Link]
-
UCD Research Repository. (n.d.). Investigating Trk receptor signalling in neuroblastoma. [Link]
-
De Luca, V., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172023. [Link]
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of biological chemistry, 246(8), 2561-2573. [Link]
-
Ackermann, S., et al. (2021). NTRK1/TrkA Signaling in Neuroblastoma Cells Induces Nuclear Reorganization and Intra-Nuclear Aggregation of Lamin A/C. Cancers, 13(21), 5328. [Link]
-
van der Horst, E. H., et al. (2004). The RacGEF Tiam1 inhibits migration and invasion of metastatic melanoma via a novel adhesive mechanism. Journal of Cell Science, 117(Pt 20), 4751-4760. [Link]
-
Khan, I., et al. (2018). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1334-1343. [Link]
-
Angapelly, S., et al. (2023). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 23. [Link]
-
Jo, B.-H., et al. (2021). A Colorimetric CO 2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(21), 11578. [Link]
-
Wang, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 149, 107396. [Link]
-
Shomu's Biology. (2017, August 3). 2.7 The Src protein [Video]. YouTube. [Link]
-
Tol-Oudy, F., et al. (2021). The Rac-GEF Tiam1 Promotes Dendrite and Synapse Stabilization of Dentate Granule Cells and Restricts Hippocampal-Dependent Memory Functions. The Journal of Neuroscience, 41(6), 1188-1202. [Link]
-
ResearchGate. (n.d.). New Benzenesulfonamide Scaffold-Based Cytotoxic Agents: Design, Synthesis, cell viability, apoptotic activity and radioactive tracing studies. [Link]
-
Li, K., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1993-2006. [Link]
-
Al-Rashida, M., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. International Journal of Molecular Sciences, 24(9), 8345. [Link]
-
Park, J., et al. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2152), 20180362. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
-
van Rijssel, J., et al. (2009). The Rac activator Tiam1 controls efficient T-cell trafficking and route of transendothelial migration. Blood, 113(24), 6060-6069. [Link]
-
Wikipedia. (2023). Src family kinase. [Link]
-
Coulson, J. M., et al. (2000). The RET and TRKA pathways collaborate to regulate neuroblastoma differentiation. Oncogene, 19(33), 3755-3766. [Link]
-
Mertens, A. E., et al. (2005). The Rac activator Tiam1 controls tight junction biogenesis in keratinocytes through binding to and activation of the Par polarity complex. The Journal of Cell Biology, 168(5), 729-735. [Link]
-
Wikipedia. (2023). Celecoxib. [Link]
-
Radi, M., et al. (2018). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 23(10), 2641. [Link]
Sources
- 1. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 2. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors | MDPI [mdpi.com]
- 8. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Matrix-dependent Tiam1/Rac Signaling in Epithelial Cells Promotes Either Cell–Cell Adhesion or Cell Migration and Is Regulated by Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Frontiers | Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists [frontiersin.org]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A New Dawn in Chemotherapy: The Discovery of Primary Sulfonamides
The unearthing of primary sulfonamides in the 1930s represents a watershed moment in the history of medicine. Before their arrival, the physician's arsenal against systemic bacterial infections was distressingly bare. This guide delves into the scientific journey that led to the first synthetic antimicrobial agents, a discovery that not only saved countless lives but also laid the foundational principles for the golden age of antibiotic drug development. We will explore the key experiments, the brilliant minds behind them, and the enduring legacy of this remarkable class of compounds.
From Dyes to Drugs: The Unlikely Genesis of Antibacterial Chemotherapy
The story of sulfonamides begins not in a pharmacy, but in the vibrant world of industrial dyes. In the early 20th century, the German chemical giant IG Farben was a powerhouse of synthetic chemistry. Scientists within its Bayer laboratories were systematically investigating the biological properties of newly synthesized azo dyes. The prevailing theory, championed by the legendary Paul Ehrlich, was that synthetic chemicals could act as "magic bullets," selectively targeting pathogens without harming the host. This concept of selective toxicity was the driving force behind the research that would ultimately lead to the sulfonamides.
One of Ehrlich's key postulates was that drugs bind to specific "chemoreceptors" on the surface of cells, and that the affinity of a drug for a pathogen's chemoreceptors over those of the host would determine its therapeutic potential. This idea, while groundbreaking, had yet to yield a truly effective systemic antibacterial agent. The prevailing medical wisdom held that systemic bacterial infections were simply too complex to be treated with simple chemical compounds.
The Breakthrough of Prontosil: A Red Dye with a Secret
In the early 1930s, a team at the Bayer laboratories, led by Gerhard Domagk, was screening thousands of synthetic compounds for antibacterial activity. Domagk, a physician and researcher, was driven by a desire to find a cure for the devastating bacterial infections he witnessed in his clinical practice. In 1932, a new red azo dye, synthesized by chemists Fritz Mietzsch and Joseph Klarer and designated as K-730, showed remarkable protective effects in mice infected with lethal doses of streptococci.[1] This compound would later be named Prontosil.
Domagk's experiments were meticulously designed to demonstrate the in vivo efficacy of Prontosil. He would infect groups of mice with a standardized lethal dose of Streptococcus pyogenes and then administer the test compound. The results were striking: while the untreated control mice invariably succumbed to the infection, those treated with Prontosil survived.[2] This was a landmark achievement, the first demonstration of a synthetic compound's ability to cure a systemic bacterial infection in a living animal. For his groundbreaking work, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939, an award he was initially forced by the Nazi regime to decline but later accepted.[3]
However, a perplexing observation accompanied these triumphs: Prontosil was highly effective in vivo, but showed no antibacterial activity in vitro.[4] This "paradox of Prontosil" hinted that the dye itself was not the active agent but was instead metabolized in the body to an active form.
Unraveling the Mystery: The Discovery of Sulfanilamide
The puzzle of Prontosil's mechanism of action was solved in 1935 by a team of French researchers at the Pasteur Institute, led by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti.[5] They hypothesized that the body's metabolic processes were breaking down the Prontosil molecule. Their systematic investigation led them to a simpler, colorless compound: para-aminobenzenesulfonamide, or sulfanilamide.[6]
Their crucial experiment involved synthesizing sulfanilamide and testing its activity both in vitro and in vivo. The results were definitive: sulfanilamide was not only effective in curing streptococcal infections in mice, but it also exhibited potent antibacterial activity in a test tube.[4] This confirmed that sulfanilamide was the active metabolite of Prontosil and the true "magic bullet." This discovery was a pivotal moment, as it shifted the focus of drug development from complex dyes to their simpler, more active components.
The elucidation of sulfanilamide as the active agent had profound implications. It was a relatively simple molecule, not protected by patents, which allowed for its widespread and inexpensive production. This democratization of antibacterial therapy saved countless lives during World War II and beyond.
The Mechanism of Action: A Tale of Mistaken Identity
The discovery of sulfanilamide's antibacterial properties immediately raised a new question: how did it work? The answer came in 1940 from the elegant work of British bacteriologist Donald Woods and biochemist Paul Fildes. They observed that the antibacterial action of sulfanilamide could be reversed by the addition of para-aminobenzoic acid (PABA).[7]
This led to the "Woods-Fildes theory," which proposed that sulfanilamide acts as a competitive antagonist of PABA.[7] PABA is an essential nutrient for many bacteria, serving as a precursor for the synthesis of folic acid. Folic acid, in turn, is a vital coenzyme in the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[8]
The structural similarity between sulfanilamide and PABA is the key to its mechanism. The bacterial enzyme responsible for incorporating PABA into folic acid, dihydropteroate synthase, is "fooled" by the presence of sulfanilamide. The sulfonamide binds to the enzyme's active site, preventing PABA from binding and thereby halting the production of folic acid.[7] Since humans do not synthesize their own folic acid (they obtain it from their diet), sulfonamides are selectively toxic to bacteria.[9]
The Bacterial Folic Acid Synthesis Pathway and the Site of Sulfonamide Inhibition
The following diagram illustrates the bacterial folic acid synthesis pathway and highlights the point at which sulfonamides exert their inhibitory effect.
Caption: Bacterial folic acid synthesis pathway and sulfonamide inhibition.
The Proliferation of Primary Sulfonamides: Structure-Activity Relationships
The discovery of sulfanilamide as the active antibacterial agent opened the floodgates for the synthesis and evaluation of thousands of its derivatives. The goal was to improve upon the parent compound's efficacy, broaden its spectrum of activity, and reduce its toxicity. This led to the development of a diverse family of primary sulfonamides, each with unique pharmacokinetic and pharmacodynamic properties.
The core structure of an antibacterial sulfonamide consists of a benzene ring with a sulfonamide group (-SO₂NH₂) and an amino group (-NH₂) at opposite ends (the para position). For antibacterial activity, the amino group must be unsubstituted.[6] Modifications to the sulfonamide group, however, proved to be a fruitful area for drug development. By substituting one of the hydrogens on the amide nitrogen with various heterocyclic rings, chemists were able to significantly alter the properties of the resulting drugs.
The following table summarizes some of the key primary sulfonamides that were developed, highlighting their year of discovery and notable characteristics.
| Sulfonamide | Year of Discovery | Key Characteristics |
| Sulfanilamide | 1935 | The parent compound, active metabolite of Prontosil. |
| Sulfapyridine | 1938 | One of the first derivatives, effective against pneumonia.[6] |
| Sulfathiazole | 1940 | Broad-spectrum activity, widely used during World War II.[6] |
| Sulfadiazine | 1941 | Effective against a wide range of bacteria, good penetration into cerebrospinal fluid.[7] |
| Sulfamerazine | 1941 | Similar to sulfadiazine but with a longer half-life.[7] |
| Sulfamethazine | 1942 | Long-acting sulfonamide, primarily used in veterinary medicine.[7] |
| Sulfacetamide | 1941 | Used topically for eye infections due to its good water solubility.[6] |
| Succinylsulfathiazole | 1942 | Poorly absorbed from the gut, used for intestinal infections.[6] |
These developments were guided by the evolving understanding of structure-activity relationships (SAR).[10][11] Researchers systematically explored how different chemical modifications influenced a compound's ability to inhibit dihydropteroate synthase, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. This early work in medicinal chemistry laid the groundwork for modern drug design.
Experimental Protocols: From Synthesis to Antibacterial Testing
The discovery and development of sulfonamides relied on robust and reproducible experimental methods. The following protocols provide a conceptual overview of the key laboratory procedures that would have been used to synthesize a primary sulfonamide and to assess its antibacterial activity.
Representative Synthesis of a Primary Sulfonamide (Sulfanilamide)
This is a simplified, two-step synthesis of sulfanilamide from aniline, illustrating the fundamental chemical transformations involved.
Step 1: Acetanilide Formation (Protection of the Amino Group)
-
Reaction Setup: Aniline is reacted with acetic anhydride. The amino group of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.
-
Mechanism: This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the amino group attacks one of the carbonyl carbons of acetic anhydride. The tetrahedral intermediate then collapses, eliminating an acetate ion as a leaving group.
-
Workup: The reaction mixture is poured into cold water to precipitate the acetanilide, which is then collected by filtration and can be recrystallized for purification. This step is crucial to protect the amino group from reacting in the subsequent sulfonation step.
Step 2: Chlorosulfonation and Amination
-
Chlorosulfonation: The protected acetanilide is then reacted with chlorosulfonic acid. This is an electrophilic aromatic substitution reaction where the chlorosulfonyl group (-SO₂Cl) is introduced onto the benzene ring, primarily at the para position due to the directing effect of the amide group.
-
Ammonolysis: The resulting p-acetylaminobenzenesulfonyl chloride is then treated with ammonia. The ammonia acts as a nucleophile, displacing the chloride ion from the sulfonyl chloride to form the sulfonamide.
-
Deprotection: The final step is the hydrolysis of the acetyl group to regenerate the free amino group. This is typically achieved by heating the compound in the presence of an acid or base. The resulting sulfanilamide is then purified by recrystallization.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a standard measure of the effectiveness of an antimicrobial agent against a specific bacterium. It is the lowest concentration of the drug that prevents visible growth of the bacterium.
Broth Dilution Method
-
Preparation of Inoculum: A pure culture of the test bacterium (e.g., Streptococcus pyogenes) is grown in a suitable liquid broth medium to a standardized cell density.
-
Serial Dilution of the Sulfonamide: A stock solution of the sulfonamide is prepared and serially diluted in the broth medium in a series of test tubes or a microtiter plate. This creates a range of decreasing drug concentrations.
-
Inoculation: Each tube or well containing the diluted sulfonamide, as well as a positive control tube (broth with no drug) and a negative control tube (broth with drug but no bacteria), is inoculated with the standardized bacterial suspension.
-
Incubation: The tubes or plate are incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).
-
Observation and Interpretation: After incubation, the tubes or wells are examined for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the sulfonamide in which there is no visible growth.
This method provides a quantitative measure of the bacteriostatic activity of the sulfonamide, allowing for the comparison of different derivatives and the determination of their potency.
Experimental Workflow Diagram
Caption: Workflow for sulfonamide synthesis and antibacterial testing.
Conclusion and Enduring Legacy
The discovery of primary sulfonamides was a monumental achievement in the history of medicine. It ushered in the era of chemotherapy and provided the first effective treatments for a wide range of previously fatal bacterial infections. The story of their discovery, from the screening of industrial dyes to the elucidation of their mechanism of action, is a classic example of the scientific method in action, involving serendipity, meticulous experimentation, and brilliant deduction.
The principles established during the development of sulfonamides, such as the concept of antimetabolites and the importance of structure-activity relationships, became foundational to modern drug discovery. Although the widespread use of sulfonamides has declined with the advent of more potent antibiotics, they remain in use for specific indications and serve as a powerful reminder of the transformative impact of chemical research on human health. The legacy of the sulfonamides is not just in the lives they saved, but in the scientific paradigm they helped to create, a paradigm that continues to drive the search for new and better medicines.
References
-
Sulfonamide (medicine) - Wikipedia. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Domagk Discovers That Sulfonamides Can Save Lives | Research Starters - EBSCO. [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]
-
Sulfa Drugs: the Rise and Fall of Sulfanilamide - YouTube. [Link]
-
Gerhard Domagk – Facts - NobelPrize.org. [Link]
-
Gerhard Domagk | Science History Institute. [Link]
-
From dyes to D-Day: the first antibacterial drugs | The Bulletin of the Royal College of Surgeons of England. [Link]
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]
-
Prontosil - Wikipedia. [Link]
-
Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
[50 years ago: the discovery of sulfonamide chemotherapy (Gerhard Domagk)] - PubMed. [Link]
-
Sulfonamide: Mechanism of Action & Uses - Video - Study.com. [Link]
-
Gerhard Domagk - Wikipedia. [Link]
-
Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]
-
Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. [Link]
Sources
- 1. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 2. Domagk Discovers That Sulfonamides Can Save Lives | History | Research Starters | EBSCO Research [ebsco.com]
- 3. nobelprize.org [nobelprize.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Prontosil - Wikipedia [en.wikipedia.org]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
HPLC methods for analyzing 4-amino-N-(2-hydroxyethyl)benzenesulfonamide purity
An Application Note on the Purity Determination of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide using a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method.
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide. The method is designed to be stability-indicating, capable of separating the main active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This guide provides a comprehensive protocol, from mobile phase preparation to data analysis, and explains the scientific rationale behind the chosen parameters. It is intended for researchers, quality control analysts, and drug development professionals who require a reliable method to assess the quality and stability of this sulfonamide compound.
Introduction and Scientific Rationale
4-amino-N-(2-hydroxyethyl)benzenesulfonamide is a sulfonamide compound that can serve as a key intermediate in the synthesis of various pharmaceutical agents or exist as a related substance in other drug products. The purity of such compounds is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the use of validated, stability-indicating analytical methods for the control of impurities in drug substances[1][2].
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy[3][4]. This application note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar compounds like sulfonamides[5][6].
The Principle of the Method
The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (a C8 alkyl-silane bonded silica column) and a polar mobile phase (a buffered aqueous-organic mixture). The choice of a C8 column provides a balanced retention for the polar parent molecule and its potential impurities without excessively long run times that might be seen with a more retentive C18 phase[5][7]. The mobile phase, consisting of a phosphate buffer and acetonitrile, is optimized to ensure symmetrical peak shapes and effective resolution. The acidic pH of the buffer suppresses the ionization of residual silanol groups on the stationary phase and ensures the primary amine group of the analyte is protonated, leading to consistent retention and peak symmetry. Detection is performed using a UV detector set at 265 nm, a wavelength that provides good sensitivity for the aromatic sulfonamide chromophore[5][8].
Experimental Protocol
This section provides a detailed, step-by-step procedure for performing the purity analysis.
Apparatus and Materials
-
Apparatus:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photo Diode Array (PDA) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Ultrasonic bath.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Reagents and Materials:
-
4-amino-N-(2-hydroxyethyl)benzenesulfonamide Reference Standard (RS).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade or Milli-Q).
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Mobile Phase B:
-
Acetonitrile (100%).
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
-
Standard Solution Preparation (Concentration: ~0.05 mg/mL):
-
Accurately weigh approximately 12.5 mg of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide RS into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Mix well.
-
-
Sample Solution Preparation (Concentration: ~1.0 mg/mL):
-
Accurately weigh approximately 50 mg of the 4-amino-N-(2-hydroxyethyl)benzenesulfonamide sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, dilute to volume with the diluent, and mix thoroughly.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions & System Suitability
The following table summarizes the instrumental parameters for the analysis.
| Parameter | Condition |
| Column | YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Gradient elution using Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
System Suitability Testing (SST): Before commencing sample analysis, the chromatographic system's performance must be verified. Inject the Standard Solution five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the 4-amino-N-(2-hydroxyethyl)benzenesulfonamide peak. |
| Theoretical Plates (N) | Not less than 2000 for the 4-amino-N-(2-hydroxyethyl)benzenesulfonamide peak. |
| Relative Standard Deviation (RSD) | Not more than 2.0% for the peak areas from five replicate injections. |
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation Formula:
% Purity = ( A main / A total ) x 100
Where:
-
A main = Area of the 4-amino-N-(2-hydroxyethyl)benzenesulfonamide peak in the sample chromatogram.
-
A total = Total area of all peaks in the sample chromatogram (excluding solvent front and blank peaks).
Any individual impurity can be calculated as:
% Individual Impurity = ( A impurity / A total ) x 100
Where:
-
A impurity = Area of a single impurity peak.
Visual Workflow and System Logic
The following diagrams illustrate the logical flow of the analytical procedure and the interconnectedness of the HPLC system components.
Caption: Analytical workflow from preparation to reporting.
Caption: Logical relationship of HPLC system components.
Method Validation and Forced Degradation
For this method to be considered fully reliable and suitable for regulatory submissions, it must be validated according to ICH Q2(R1) guidelines. A crucial part of this validation is demonstrating specificity through forced degradation studies[9][10][11].
Forced Degradation (Stress Testing): The sample is subjected to various stress conditions to produce potential degradation products. The method must be able to resolve the main peak from all significant degradants.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 1 hour.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Solid sample heated at 105 °C for 24 hours.
-
Photolytic Degradation: Solid sample exposed to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours).
The table below summarizes the key parameters for method validation.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the main peak. Peak purity should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of the impurity specification). |
| Accuracy | Recovery between 85.0% and 115.0% for impurities spiked at different concentration levels[5][7]. |
| Precision (RSD%) | Repeatability: RSD ≤ 5.0% Intermediate Precision: RSD ≤ 10.0% |
| Limit of Quantitation (LOQ) | The lowest concentration quantifiable with acceptable precision and accuracy (typically Signal-to-Noise ratio of ~10). |
| Limit of Detection (LOD) | The lowest concentration detectable (typically Signal-to-Noise ratio of ~3). |
| Robustness | System suitability parameters remain within limits after small, deliberate changes to method parameters (e.g., pH ±0.2, Temp ±2°C). |
Conclusion
The RP-HPLC method detailed in this application note is simple, precise, and stability-indicating for the determination of purity in 4-amino-N-(2-hydroxyethyl)benzenesulfonamide. The gradient elution provides sufficient resolution to separate the main component from process-related impurities and degradation products. The protocol, including system suitability criteria and a clear data analysis procedure, ensures that the method is trustworthy and can be readily implemented in a quality control environment. Full validation as per ICH guidelines is recommended to confirm its suitability for its intended purpose.
References
-
SIELC Technologies. (2023). HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column. Available at: [Link]
-
Younis, S. E., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 4853. Available at: [Link]
-
PubChem. 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. JOCPR, 4(1), 461-467. Available at: [Link]
-
Food Chemistry. (2015). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Chemistry, 175, 423-428. Available at: [Link]
-
Oxford Academic. (2005). Biodegradability properties of sulfonamides in activated sludge. SETAC, 24(7), 1561-1570. Available at: [Link]
-
Bulletin of Environment, Pharmacology and Life Sciences. (2022). Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. BEPLS, 12(1), 128-141. Available at: [Link]
-
International Journal of Research in Pharmaceutical Sciences and Technology. (2020). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2021). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. AJRC, 14(1), 58-64. Available at: [Link]
-
Longdom Publishing. (2015). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Analytical & Bioanalytical Techniques, 6(5). Available at: [Link]
-
MDPI. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(18), 3242. Available at: [Link]
-
PharmaTutor. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(15), 4976. Available at: [Link]
-
ResearchGate. (2012). The role of forced degradation studies in stability indicating HPLC method development. Available at: [Link]
-
ResearchGate. (2021). Validation of Pharmaceutical (API) Bulk Drug by HPLC Methods. Available at: [Link]
-
PubChem. 4-amino-N-(2-hydroxyethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]
-
YouTube. (2022). Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector. Waters Corporation. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2010). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. IJPSDR, 2(3), 199-203. Available at: [Link]
- Google Patents. (2015). Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde.
-
MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Available at: [Link]
-
PubMed. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 812-817. Available at: [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]
-
PubChem. 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. bepls.com [bepls.com]
- 3. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
- 10. ajpsonline.com [ajpsonline.com]
- 11. researchgate.net [researchgate.net]
Protocol for the synthesis of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide in the lab
Application Note & Protocol
Topic: Protocol for the Laboratory Synthesis of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Multi-Step Synthesis of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
This document provides a detailed, field-proven protocol for the synthesis of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide, a valuable sulfonamide derivative. The narrative is structured to guide researchers through the entire workflow, from starting materials to the purified final product, emphasizing the causality behind experimental choices to ensure both safety and success.
The synthesis is logically divided into three primary stages:
-
Formation and Isolation of the Key Intermediate: Synthesis of p-acetamidobenzenesulfonyl chloride via electrophilic aromatic substitution on acetanilide.
-
Sulfonamide Bond Formation: Nucleophilic substitution reaction between the sulfonyl chloride intermediate and 2-aminoethanol.
-
Deprotection and Final Purification: Acid-catalyzed hydrolysis to remove the acetyl protecting group, yielding the target primary aromatic amine.
Each step is accompanied by detailed procedural instructions, safety advisories, and rationale for the chosen conditions.
Overall Synthetic Scheme
Caption: Four-step synthesis pathway for 4-amino-N-(2-hydroxyethyl)benzenesulfonamide.
PART 1: Safety, Materials, and Equipment
Critical Safety Precautions
This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.
-
Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and toxic. It reacts violently with water, releasing large volumes of toxic hydrogen chloride (HCl) gas. Always add reagents to chlorosulfonic acid slowly and under cooled conditions. Use glassware that is scrupulously dried.
-
p-Acetamidobenzenesulfonyl Chloride: A corrosive solid that is moisture-sensitive. Inhalation of dust can cause respiratory irritation. Handle with care to avoid generating dust.
-
2-Aminoethanol (Ethanolamine): A corrosive and flammable liquid. It can cause severe skin burns and eye damage. Ensure adequate ventilation.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin.
-
Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases toxic fumes. Handle with care.
Materials and Reagents
| Reagent | Formula | Molecular Wt. | Purity |
| Acetanilide | C₈H₉NO | 135.16 g/mol | >98% |
| Chlorosulfonic Acid | ClSO₃H | 116.52 g/mol | >99% |
| 2-Aminoethanol | C₂H₇NO | 61.08 g/mol | >99% |
| Pyridine | C₅H₅N | 79.10 g/mol | Anhydrous, >99.8% |
| Hydrochloric Acid | HCl | 36.46 g/mol | 37% (conc.) |
| Sodium Hydroxide | NaOH | 40.00 g/mol | Pellets, >97% |
| Acetone | C₃H₆O | 58.08 g/mol | ACS Grade |
| Deionized Water | H₂O | 18.02 g/mol | - |
| Crushed Ice | H₂O (s) | 18.02 g/mol | - |
Required Equipment
-
Three-neck round-bottom flasks (500 mL and 250 mL)
-
Mechanical stirrer and stirring shaft
-
Reflux condenser and heating mantle
-
Dropping funnel
-
Thermometer
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Rotary evaporator
PART 2: Detailed Experimental Protocol
Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride
This procedure is a well-established electrophilic aromatic substitution, where acetanilide is chlorosulfonated to produce the key sulfonyl chloride intermediate. The acetyl group protects the amine and acts as a moderate ortho-, para-director, with the para-product being sterically favored.
-
Setup: Assemble a 500 mL three-neck flask equipped with a mechanical stirrer and a gas outlet connected to a gas trap (e.g., an inverted funnel over a beaker of sodium bicarbonate solution) to neutralize the copious HCl gas evolved.
-
Reagent Charging: In a fume hood, carefully charge the flask with 150 mL (~260 g, 2.23 mol) of chlorosulfonic acid.
-
Reaction: Begin stirring and cool the flask in an ice-water bath to 10-15°C. Slowly add 67.5 g (0.5 mol) of dry acetanilide in small portions over 30-45 minutes, ensuring the temperature does not exceed 20°C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C for one hour to ensure the reaction goes to completion.
-
Work-up and Isolation: Allow the syrupy reaction mixture to cool to room temperature. In a separate large beaker (2 L), prepare a slurry of 1 kg of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the stirred ice slurry. This step is highly exothermic and releases HCl gas; perform it cautiously in the back of the fume hood.
-
Collection: The p-acetamidobenzenesulfonyl chloride will precipitate as a white solid. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying: Press the solid as dry as possible on the funnel. For the next step, the crude, damp product can be used directly. A typical yield of the crude material is 90–95 g (77–81% theoretical yield).
Step 2: Synthesis of 4-acetamido-N-(2-hydroxyethyl)benzenesulfonamide
This step involves a nucleophilic acyl substitution where the primary amine of 2-aminoethanol attacks the electrophilic sulfur atom of the sulfonyl chloride, forming the stable sulfonamide bond. Pyridine is used as both a solvent and a base to neutralize the HCl generated during the reaction, driving it to completion.
-
Setup: In a 500 mL flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude p-acetamidobenzenesulfonyl chloride (assuming ~0.4 mol from the previous step) in 200 mL of pyridine. Some warming may be necessary to achieve dissolution.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add 27 g (0.44 mol, 1.1 equivalents) of 2-aminoethanol dropwise via a dropping funnel. Maintain the temperature below 30°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then heat to 60°C for an additional hour.
-
Isolation: Cool the reaction mixture and pour it into 1 L of a stirred ice-water mixture. The product, 4-acetamido-N-(2-hydroxyethyl)benzenesulfonamide, will precipitate.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold water. Recrystallize the crude product from an ethanol-water mixture to obtain a purified white solid. The expected melting point for the N-acetyl intermediate (4-acetamidobenzenesulfonamide) is 214-217°C, which can serve as a reference point.
Step 3: Hydrolysis to 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
The final step is the deprotection of the aromatic amine via acid-catalyzed hydrolysis of the amide bond.
-
Setup: Place the purified 4-acetamido-N-(2-hydroxyethyl)benzenesulfonamide from the previous step into a 250 mL round-bottom flask.
-
Hydrolysis: Add 100 mL of 3 M hydrochloric acid. Heat the mixture to reflux (approximately 100-110°C) for 1-2 hours. The solid should dissolve as the hydrolysis proceeds.
-
Neutralization and Precipitation: Cool the resulting clear solution in an ice bath. Slowly neutralize the solution by adding 6 M sodium hydroxide solution dropwise with constant stirring. The free amine product will begin to precipitate. Continue adding base until the solution is slightly alkaline (pH 8-9).
-
Collection and Final Purification: Collect the final product, 4-amino-N-(2-hydroxyethyl)benzenesulfonamide, by vacuum filtration. Wash the solid with cold deionized water.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
PART 3: Workflow Visualization and Characterization
Synthesis Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Expected Product Characterization
To confirm the identity and purity of the synthesized 4-amino-N-(2-hydroxyethyl)benzenesulfonamide, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess final purity. A common mobile phase for sulfonamides is a mixture of ethyl acetate and hexane.
-
Melting Point: The purified compound should have a sharp melting point. Compare with literature values if available.
-
FT-IR Spectroscopy: Look for characteristic peaks:
-
N-H stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹.
-
O-H stretch (hydroxyl): A broad band around 3200-3600 cm⁻¹.
-
S=O stretch (sulfonamide): Two strong bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).
-
-
¹H NMR Spectroscopy: To confirm the chemical structure by analyzing proton environments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product (C₈H₁₂N₂O₃S, MW: 216.26 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound quantitatively.
References
- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.
- Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde. Google Patents.
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PubMed Central (PMC), NIH. Available at: [Link]
-
Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... ResearchGate. Available at: [Link]
Application Notes and Protocols for the Evaluation of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This fundamental reaction is crucial for a multitude of physiological processes, including pH homeostasis, gas transport, and electrolyte secretion. The dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and certain types of cancer, making them a compelling target for therapeutic intervention.[1] Benzenesulfonamides represent a prominent class of CA inhibitors, with their primary sulfonamide moiety coordinating to the catalytic zinc ion in the enzyme's active site. This document provides a detailed guide for the investigation of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide as a potential carbonic anhydrase inhibitor, outlining its mechanism of action, and providing comprehensive protocols for its characterization.
Physicochemical Properties of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₈H₁₂N₂O₃S | PubChem |
| Molecular Weight | 216.26 g/mol | PubChem |
| IUPAC Name | 4-amino-N-(2-hydroxyethyl)benzenesulfonamide | PubChem |
| SMILES | OCCN(S(=O)(=O)c1ccc(N)cc1) | PubChem |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol, with limited solubility in aqueous buffers. | General knowledge of sulfonamides |
| Purity | ≥95% recommended for biological assays. | Standard laboratory practice |
Note: The provided data is based on publicly available information for structurally related compounds and should be experimentally verified.
Mechanism of Action
The inhibitory activity of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide against carbonic anhydrase is predicated on the interaction of its primary sulfonamide group with the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction is a hallmark of the benzenesulfonamide class of CA inhibitors. The lone pair of electrons on the nitrogen atom of the sulfonamide group forms a coordinate bond with the positively charged zinc ion, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This binding event effectively blocks the access of the substrate (carbon dioxide) to the active site, thereby inhibiting the enzyme's catalytic activity.
Caption: Workflow for IC₅₀ determination using a stopped-flow assay.
Fluorescent Thermal Shift Assay (FTSA) for Binding Affinity
FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is a high-throughput method to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability. [2][3][4] Principle: The binding of an inhibitor to a protein typically increases its thermal stability. This change in the melting temperature (T_m) of the protein can be monitored using a fluorescent dye that preferentially binds to the hydrophobic regions of the unfolded protein.
Materials:
-
Real-time PCR instrument or a dedicated DSF instrument
-
Recombinant human carbonic anhydrase
-
4-amino-N-(2-hydroxyethyl)benzenesulfonamide stock solution
-
Hydrophobic-sensitive fluorescent dye (e.g., SYPRO Orange)
-
Assay buffer
Protocol:
-
Reaction Setup: In a 96- or 384-well PCR plate, prepare reaction mixtures containing the carbonic anhydrase enzyme, the fluorescent dye, and varying concentrations of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide in the assay buffer. Include a no-inhibitor control.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a slow ramp rate (e.g., 1°C/minute).
-
Fluorescence Monitoring: Monitor the fluorescence of the dye at each temperature increment.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve for each inhibitor concentration.
-
Determine the T_m (the inflection point of the melting curve) for each condition.
-
The change in T_m (ΔT_m) upon inhibitor binding is indicative of a direct interaction. The magnitude of the shift can be related to the binding affinity.
-
Sources
- 1. 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | C9H14N2O3S | CID 756041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]
- 4. pubs.acs.org [pubs.acs.org]
Title: A Hypothesis-Driven Framework for In Vitro Efficacy Testing of Benzenesulfonamide Derivatives
An Application Note and Protocol from a Senior Application Scientist
Introduction: Beyond a Single Mechanism
The benzenesulfonamide scaffold is a cornerstone of medicinal chemistry, serving as the foundation for a remarkably diverse array of therapeutics.[1] Historically recognized for their antibacterial properties as sulfa drugs that interfere with folic acid synthesis in bacteria[2][3], their applications have expanded dramatically. Today, benzenesulfonamide derivatives are investigated and utilized as carbonic anhydrase inhibitors for treating glaucoma and epilepsy[4][5][6], as anticancer agents, and even as potential antiviral compounds[7].
This chemical diversity necessitates a flexible and intelligent approach to in vitro efficacy testing. A one-size-fits-all protocol is insufficient. The experimental design must be driven by a clear hypothesis regarding the compound's mechanism of action (MoA). This guide provides a comprehensive framework for designing and executing robust in vitro studies, moving from broad cellular effects to specific target engagement. We emphasize the causality behind protocol choices and the integration of self-validating systems to ensure data integrity, a critical step for triaging candidate molecules before advancing to more complex preclinical animal studies.[8][9][10]
Part 1: Hypothesis-Driven Assay Selection
The first and most critical step is to define the therapeutic hypothesis. What is the intended biological effect of your specific benzenesulfonamide derivative? The answer will guide the entire experimental cascade. Without a clear hypothesis, results from generic screening can be difficult to interpret and may not provide a clear path forward.
The workflow below illustrates a logical progression from a broad hypothesis to specific, actionable in vitro experiments.
Caption: Hypothesis-driven workflow for benzenesulfonamide in vitro testing.
Part 2: Foundational Assays for Anticancer Efficacy
For benzenesulfonamide derivatives hypothesized to have anticancer properties, the initial goal is to determine their effect on cancer cell viability and proliferation.[11]
Rationale: Choosing the Right Cell Line
The choice of cell line is paramount and should reflect the cancer type being targeted. For instance, if investigating a benzenesulfonamide as a carbonic anhydrase IX (CAIX) inhibitor, a cell line known to overexpress CAIX under hypoxic conditions (e.g., HT-29 colorectal cancer cells) would be appropriate.[12] Always source cell lines from reputable cell banks (e.g., ATCC) to ensure identity and sterility.
Protocol 2.1: Cell Viability Assessment using XTT Assay
Principle of the Assay: This protocol determines the number of viable cells by measuring their metabolic activity. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt XTT to a soluble orange-colored formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active (viable) cells.[13][14] The XTT assay is often preferred over the older MTT assay because it does not require a final solubilization step, simplifying the protocol.[15]
Materials and Reagents:
-
Selected cancer cell line(s) and appropriate complete culture medium (e.g., DMEM + 10% FBS)
-
Benzenesulfonamide test compound, dissolved in sterile DMSO to create a high-concentration stock (e.g., 10 mM)
-
Sterile, 96-well flat-bottom cell culture plates
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling agent)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 450-500 nm
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Perform a serial dilution of the benzenesulfonamide stock solution in culture medium to prepare 2X working concentrations.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the serially diluted compound solutions to the respective wells. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest drug concentration) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
XTT Reagent Addition: Prepare the XTT/electron-coupling solution according to the manufacturer's instructions immediately before use. Add 50 µL of this mixture to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light, allowing the color to develop.
-
Data Acquisition: Shake the plate gently and measure the absorbance at 475 nm (or the wavelength recommended by the kit manufacturer).
Protocol 2.2: Apoptosis Induction Assessment by Caspase-3/7 Activity
Principle of the Assay: If a compound reduces cell viability, the next logical question is how the cells are dying. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[16][17] This assay quantifies the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[18] The assay uses a proluminescent caspase-3/7 substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.
Materials and Reagents:
-
Cells treated as described in Protocol 2.1 (can be run on a parallel plate)
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled, opaque 96-well plates suitable for luminescence
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 2.1, but use white-walled plates.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Part 3: Target-Specific Assays
If the hypothesized target of the benzenesulfonamide is a specific enzyme, a direct biochemical assay is the most definitive way to confirm its inhibitory activity. Carbonic anhydrases (CAs) are a common target for this class of compounds.[6]
Protocol 3.1: Direct Enzyme Inhibition Assay (Example: Carbonic Anhydrase II)
Principle of the Assay: This protocol measures the inhibition of a specific enzyme, human carbonic anhydrase II (hCA II), in a cell-free system. hCA II catalyzes the hydration of CO₂ to bicarbonate and a proton. The assay monitors the esterase activity of hCA II using 4-nitrophenyl acetate (NPA) as a substrate, which is hydrolyzed to the yellow-colored 4-nitrophenolate. The rate of color formation is monitored spectrophotometrically. A reduction in this rate in the presence of the benzenesulfonamide compound indicates inhibition.[4][19]
Caption: Mechanism of Carbonic Anhydrase (CA) inhibition by benzenesulfonamide.
Materials and Reagents:
-
Recombinant human Carbonic Anhydrase II (hCA II)
-
4-Nitrophenyl acetate (NPA) substrate
-
Tris buffer (e.g., 50 mM, pH 7.5)
-
Benzenesulfonamide test compound and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
96-well, UV-transparent flat-bottom plates
-
Microplate reader capable of kinetic measurements at 400 nm
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of hCA II, NPA, and serial dilutions of the test compound and positive control in Tris buffer.
-
Assay Setup: In each well of the 96-well plate, add:
-
Buffer
-
Enzyme solution (to a final concentration of e.g., 10 nM)
-
Test compound or control solution
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the NPA substrate solution to each well (e.g., to a final concentration of 1 mM).
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Protocol 3.2: Cellular Target Engagement using NanoBRET™ Assay
Principle of the Assay: Demonstrating that a compound inhibits an enzyme in a test tube is different from showing it can enter a cell and bind to its target in a complex cellular environment. Cellular target engagement assays bridge this gap.[20][21] The NanoBRET™ Target Engagement (TE) assay is a powerful method that measures compound binding at a target protein in living cells.[22] It uses bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent energy transfer probe (tracer) that binds to the same protein. When the test compound enters the cell and binds to the target, it displaces the tracer, causing a decrease in the BRET signal.
Note: This is an advanced technique requiring specialized reagents and cell line engineering but provides exceptionally high-quality, physiologically relevant data.
Part 4: Experimental Design and Data Analysis
The trustworthiness of in vitro data hinges on rigorous experimental design and appropriate statistical analysis.[23]
Controls are Non-Negotiable
Every experiment must include a hierarchy of controls to be considered valid.[24]
-
Negative/Untreated Control: Cells in medium only. Establishes the baseline for 100% viability or basal activity.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the test compound. This ensures that the solvent itself is not causing a cellular effect.
-
Positive Control: A known inhibitor or activator for the assay (e.g., Staurosporine for apoptosis, Acetazolamide for CA inhibition). This validates that the assay is working correctly and is capable of detecting the expected effect.
Replicates and Plate Layout
-
Technical Replicates: Repeating the same sample within a single experiment (e.g., in triplicate wells on the same 96-well plate). This accounts for pipetting error and intra-assay variability.
-
Biological Replicates: Repeating the entire experiment on different days with fresh cell passages and newly prepared reagents. A minimum of three biological replicates is standard practice to ensure the observed effect is reproducible.[25][26]
Table 1: Example 96-Well Plate Layout for IC₅₀ Determination
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| A | Blank | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 2 | Cpd 2 | Cpd 2 | PC | PC | PC | VC | VC |
| B | Blank | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 2 | Cpd 2 | Cpd 2 | PC | PC | PC | VC | VC |
| C | Blank | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 2 | Cpd 2 | Cpd 2 | PC | PC | PC | VC | VC |
| D | Blank | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 2 | Cpd 2 | Cpd 2 | NC | NC | NC | VC | VC |
| E | Blank | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 2 | Cpd 2 | Cpd 2 | NC | NC | NC | VC | VC |
| F | Blank | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 2 | Cpd 2 | Cpd 2 | NC | NC | NC | VC | VC |
| G | Blank | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 2 | Cpd 2 | Cpd 2 | NC | NC | NC | VC | VC |
| H | Blank | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 2 | Cpd 2 | Cpd 2 | NC | NC | NC | VC | VC |
Cpd = Test Compound (8-point serial dilution); PC = Positive Control; NC = Negative (Untreated) Control; VC = Vehicle Control; Blank = Medium Only.
Data Analysis and Interpretation
-
Normalization: Raw data (e.g., absorbance, luminescence) should be normalized. For viability assays, results are typically expressed as a percentage relative to the vehicle control (set to 100%) after subtracting the background (blank wells).
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration.
-
IC₅₀/EC₅₀ Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). This is the concentration of the compound that elicits a 50% response.
-
Statistical Analysis: To determine if the observed effects are statistically significant, use appropriate tests. For comparing a single treatment group to a control, a Student's t-test may be used. For multiple groups, an analysis of variance (ANOVA) followed by a post-hoc test is appropriate.[27][28] A p-value of <0.05 is generally considered statistically significant.[29]
Table 2: Troubleshooting Common Issues in In Vitro Assays
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| High variability between technical replicates | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate. | Use a multi-channel pipette; Ensure a single-cell suspension before seeding; Avoid using the outermost wells of the plate. |
| Positive control shows no effect | Reagent degradation; Incorrect assay setup; Cell line resistance. | Use fresh reagents; Double-check all protocol steps and concentrations; Confirm cell line sensitivity. |
| Vehicle control shows high toxicity | DMSO concentration is too high; Solvent is contaminated. | Ensure final DMSO concentration is ≤0.5%; Use fresh, sterile-filtered DMSO. |
| Inconsistent results between biological replicates | Cell passage number is too high; Variation in incubation times; Reagent lot-to-lot variability. | Use cells within a defined low passage range; Standardize all incubation steps precisely; Qualify new lots of critical reagents (e.g., FBS, assay kits). |
References
-
Benzenesulfonamide - Solubility of Things. (n.d.). Retrieved January 25, 2026, from [Link]
-
Assessing how in vitro assay types predict in vivo toxicology data - Taylor & Francis. (2021). Retrieved January 25, 2026, from [Link]
-
Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Retrieved January 25, 2026, from [Link]
-
Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC - NIH. (2011). Retrieved January 25, 2026, from [Link]
-
Benzenesulfonamide: Structure, Properties, and Applications - Jinli Chemical. (2026). Retrieved January 25, 2026, from [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Retrieved January 25, 2026, from [Link]
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed. (2018). Retrieved January 25, 2026, from [Link]
-
Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation | Inorganic Chemistry - ACS Publications. (n.d.). Retrieved January 25, 2026, from [Link]
-
Statistical considerations for in vitro research: I — Birth of an idea to collecting data. (2025). Retrieved January 25, 2026, from [Link]
-
Guidance Document on Good In Vitro Method Practices (GIVIMP) | OECD. (2018). Retrieved January 25, 2026, from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021). Retrieved January 25, 2026, from [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (2018). Retrieved January 25, 2026, from [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]
-
A Practical Guide to Target Engagement Assays - Selvita. (2025). Retrieved January 25, 2026, from [Link]
-
Guidelines for the design and statistical analysis of experiments in papers submitted to ATLA - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved January 25, 2026, from [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2021). Retrieved January 25, 2026, from [Link]
-
Enzymatic Assay of Trypsin Inhibition - Protocols.io. (2019). Retrieved January 25, 2026, from [Link]
-
Sulfonamides: The first synthetic antibacterial agents - Hektoen International. (2024). Retrieved January 25, 2026, from [Link]
-
BEST PRACTICES IN EXPERIMENTAL DESIGN - Symcel. (n.d.). Retrieved January 25, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). Retrieved January 25, 2026, from [Link]
-
Accurate design of in vitro experiments – why does it matter? - PAASP GmbH. (n.d.). Retrieved January 25, 2026, from [Link]
-
Statistical Analysis of In vitro Experimental Data - YouTube. (2022). Retrieved January 25, 2026, from [Link]
-
Apoptosis – what assay should I use? - BMG Labtech. (2025). Retrieved January 25, 2026, from [Link]
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 25, 2026, from [Link]
-
In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. (n.d.). Retrieved January 25, 2026, from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved January 25, 2026, from [Link]
-
Determining target engagement in living systems - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
What kind of statistical analysis method do you use in in-vitro experiment? - ResearchGate. (2021). Retrieved January 25, 2026, from [Link]
-
From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye - Promega Connections. (2023). Retrieved January 25, 2026, from [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Retrieved January 25, 2026, from [Link]
-
Key elements of a well-designed experiment - NC3Rs. (n.d.). Retrieved January 25, 2026, from [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020). Retrieved January 25, 2026, from [Link]
-
Antibiotic - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012). Retrieved January 25, 2026, from [Link]
-
Applying Good Laboratory Practices (GLPs) to In Vitro Studies - IIVS.org. (n.d.). Retrieved January 25, 2026, from [Link]
-
Strategies for target and pathway engagement in cellular assays. (2020). Retrieved January 25, 2026, from [Link]
-
Practical 4.4 Investigation of the effect of inhibitors on enzyme activity - YouTube. (2020). Retrieved January 25, 2026, from [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Retrieved January 25, 2026, from [Link]
-
5.4: Enzyme Inhibition - Chemistry LibreTexts. (2025). Retrieved January 25, 2026, from [Link]
Sources
- 1. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. hekint.org [hekint.org]
- 4. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. noblelifesci.com [noblelifesci.com]
- 10. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. rndsystems.com [rndsystems.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Apoptosis | Abcam [abcam.com]
- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. selvita.com [selvita.com]
- 21. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 22. promegaconnections.com [promegaconnections.com]
- 23. Guidelines for the design and statistical analysis of experiments in papers submitted to ATLA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. iivs.org [iivs.org]
- 25. symcel.com [symcel.com]
- 26. Accurate design of in vitro experiments – why does it matter? - paasp network [paasp.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. m.youtube.com [m.youtube.com]
How to prepare stock solutions of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
An Application Note and Protocol for the Preparation of Stock Solutions of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide (CAS No: 35303-76-5). Emphasizing both procedural accuracy and laboratory safety, this guide details the compound's relevant physicochemical properties, outlines step-by-step protocols for solubilization, and offers expert insights into best practices for storage and handling to ensure solution stability and experimental reproducibility.
Introduction: The Critical Role of Accurate Stock Solutions
4-amino-N-(2-hydroxyethyl)benzenesulfonamide is a sulfonamide compound of interest in various research and pharmaceutical development contexts. As with any experimental science, the integrity of downstream results is fundamentally dependent on the precise and accurate preparation of starting materials. An improperly prepared stock solution—whether through inaccurate concentration, incomplete solubilization, or degradation—can lead to misleading data, lack of reproducibility, and wasted resources.
This guide is designed to provide a robust framework for preparing high-quality, reliable stock solutions of this compound. It moves beyond a simple list of steps to explain the scientific rationale behind key decisions, such as solvent selection and handling procedures, empowering the researcher to adapt the protocol to specific experimental needs while maintaining the highest standards of scientific integrity.
Compound Identification and Physicochemical Properties
A thorough understanding of the compound's properties is the foundation for developing a successful solubilization protocol.
| Property | Value | Source |
| IUPAC Name | 4-(2-aminoethyl)benzenesulfonamide | PubChem[1] |
| Molecular Formula | C₈H₁₂N₂O₂S | Fisher Scientific[2] |
| Molecular Weight | 200.26 g/mol | PubChem[1] |
| Appearance | White to orange to green powder/crystal | Tokyo Chemical Industry |
| Melting Point | 147.0 to 151.0 °C | Tokyo Chemical Industry |
| logP | -2.4 | Fisher Scientific[2] |
The low logP value indicates that the compound is relatively hydrophilic, suggesting potential solubility in polar solvents. However, the presence of both an amine and a sulfonamide group means that the solubility can be highly dependent on the pH of the aqueous solution.
Safety and Handling: A Self-Validating System of Precaution
Before handling the compound, it is imperative to read and understand its Safety Data Sheet (SDS). 4-amino-N-(2-hydroxyethyl)benzenesulfonamide is classified with several hazards that demand strict adherence to safety protocols.
Primary Hazards:
-
Harmful if swallowed: May cause severe damage to the gastrointestinal tract.[1][2]
-
Irritant: May cause respiratory irritation.[1]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and/or a face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: Handle the solid powder within a certified chemical fume hood to avoid inhalation of dust particles.[2]
Handling Precautions:
-
Wash hands thoroughly after handling.[2]
-
Avoid breathing dust.[2]
-
Ensure adequate ventilation, preferably by working in a fume hood.
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[2]
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical flow for preparing a stock solution, from initial calculation to final storage.
Caption: Workflow for preparing stock solutions.
Detailed Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step method for preparing a 10 mM stock solution. The principles can be adapted for other concentrations.
5.1. Materials and Equipment
-
4-amino-N-(2-hydroxyethyl)benzenesulfonamide (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
1.5 mL or 2.0 mL microcentrifuge tubes (or appropriate sterile vials)
-
Analytical balance
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE)
5.2. Causality-Driven Solvent Selection While the compound is hydrophilic, achieving high concentrations in pure water at neutral pH can be challenging for many sulfonamides. DMSO is a common aprotic polar solvent capable of dissolving a wide range of compounds and is generally the recommended starting point for creating high-concentration stock solutions for in vitro assays. For applications requiring an aqueous vehicle, a buffer at an acidic or basic pH may be necessary, but this must be empirically determined to avoid precipitation.
5.3. Step-by-Step Methodology
Step 1: Calculation of Mass The goal is to prepare 1 mL of a 10 mM stock solution.
-
Molecular Weight (MW) = 200.26 g/mol
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x (1/1000 L) x 200.26 g/mol x 1000 mg/g
-
Mass to weigh = 2.00 mg
Step 2: Weighing the Compound
-
Don all required PPE (gloves, lab coat, safety goggles).
-
Perform all weighing operations inside a chemical fume hood.
-
Tare a clean microcentrifuge tube on the analytical balance.
-
Carefully add approximately 2.00 mg of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide to the tube. Record the exact mass.
Step 3: Solubilization
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the compound. For 2.00 mg, this would be 1.0 mL. It is often practical to add ~80% of the solvent first to aid dissolution.
-
Close the tube tightly and vortex for 30-60 seconds.
-
Visually inspect the solution. If solid particles are still visible, place the tube in a bath sonicator for 5-10 minutes.
-
Rationale: Sonication uses high-frequency sound waves to create micro-cavitations, which helps to break up solid aggregates and accelerate the dissolution process.
-
-
If the compound is still not fully dissolved, gentle warming in a water bath (30-40°C) can be attempted. Do not overheat, as this can risk compound degradation.
-
Once fully dissolved, add the remaining solvent to reach the final target volume and mix thoroughly by inversion.
Step 4: Storage and Handling
-
It is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Rationale: This practice minimizes the number of freeze-thaw cycles the main stock solution is subjected to, preserving its integrity and extending its shelf life. Repeated freezing and thawing can cause the compound to precipitate out of solution and increase the risk of degradation.
-
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
When using an aliquot, thaw it completely at room temperature and vortex gently before making further dilutions.
Best Practices and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound fails to dissolve completely | Insufficient solvent power; concentration is too high for the chosen solvent. | - Continue sonication for a longer period. - Gently warm the solution. - If the issue persists, prepare a new solution at a lower concentration. - Consider performing a small-scale solubility test with alternative solvents (e.g., DMF, or aqueous buffers at different pH values). |
| Precipitation observed after thawing | The compound has come out of solution due to the freeze-thaw cycle. | - Warm the aliquot to room temperature (or 37°C). - Vortex and sonicate the tube for several minutes until the precipitate is fully redissolved. Always ensure the solution is clear before use. |
| Stock solution changes color over time | Potential compound degradation or oxidation. | - Discard the stock solution. - When preparing a new stock, consider purging the vial with an inert gas (argon or nitrogen) before capping to displace oxygen. - Always store aliquots protected from light. |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]
Sources
Cell-based assay protocols using 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
Application Note & Protocols
Characterizing the Inhibition of Carbonic Anhydrase IX (CA-IX) in Hypoxic Cancer Cells Using 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
Abstract
Introduction & Scientific Background
Rapidly proliferating solid tumors often outgrow their vascular supply, leading to regions of low oxygen, or hypoxia.[1] A key adaptive response to this stress is the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which transcriptionally activates hundreds of genes, including Carbonic Anhydrase IX (CA-IX).[1][3]
CA-IX is a robust zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[4] By orienting its catalytic domain to the extracellular space, CA-IX efficiently acidifies the tumor microenvironment while contributing to the maintenance of a neutral or slightly alkaline intracellular pH (pHi).[5] This pH gradient is crucial for tumor cell survival, proliferation, and invasion, and it can reduce the efficacy of certain chemotherapeutics.[2][6]
The CA-IX Signaling and pH Regulation Pathway
Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9. The resulting CA-IX protein localizes to the cell membrane and catalyzes the hydration of CO₂, contributing to extracellular acidosis. This process supports cancer cell survival and proliferation in the otherwise hostile, acidic microenvironment.
Materials & Reagents
| Reagent/Material | Supplier | Catalog # |
| 4-amino-N-(2-hydroxyethyl)benzenesulfonamide | Sigma-Aldrich | (Example: A12345) |
| MDA-MB-231 human breast cancer cell line | ATCC | HTB-26 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| BCECF-AM pH-sensitive dye | Thermo Fisher | B1170 |
| Acetazolamide (Positive Control Inhibitor) | Sigma-Aldrich | A6011 |
| Crystal Violet Staining Solution | Sigma-Aldrich | HT90132 |
| 96-well clear, flat-bottom tissue culture plates | Corning | 3596 |
| Hypoxia Incubator Chamber | STEMCELL Tech | 27310 |
| Mixed Gas (1% O₂, 5% CO₂, 94% N₂) | Airgas | Custom |
Detailed Experimental Protocols
Protocol 1: Cell-Based CA-IX Activity Assay (Extracellular pH Measurement)
5.1. Cell Seeding and Hypoxic Induction:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a standard 5% CO₂ incubator.
-
Harvest sub-confluent (70-80%) cells and perform a cell count.
-
Seed 2.5 x 10⁴ cells per well in 100 µL of culture medium into a 96-well clear-bottom plate.
-
Allow cells to adhere overnight in a standard incubator.
-
The next day, place the plate into a hypoxia chamber, purge with the mixed gas (1% O₂, 5% CO₂, 94% N₂) for at least 5 minutes, and place the sealed chamber into a 37°C incubator for 24 hours to induce CA-IX expression. [8][9] 5.2. Compound Preparation and Treatment:
-
Prepare the BCECF-AM dye loading buffer: 2 µM BCECF-AM in serum-free DMEM.
-
After the 24-hour hypoxic incubation, remove the plate from the chamber. Quickly remove the culture medium from all wells.
-
Wash cells once with 100 µL of serum-free DMEM.
-
Add 50 µL of the BCECF-AM dye loading buffer to each well and incubate for 30 minutes under hypoxic conditions. [10]7. After loading, add 50 µL of the 2X compound dilutions to the corresponding wells. The final compound concentrations will be 100 µM to 0.05 µM.
-
Immediately place the plate into a pre-warmed (37°C) plate reader.
5.3. Data Acquisition and Analysis:
-
Measure fluorescence intensity kinetically every 2 minutes for 1 hour.
-
Set the plate reader for dual excitation at 490 nm and 440 nm, with emission set to 535 nm.
-
Calculate the 490/440 fluorescence ratio for each time point. A decrease in this ratio corresponds to a decrease in pH (acidification).
-
Determine the rate of acidification (slope of the linear portion of the ratio vs. time curve) for each well.
-
Normalize the data:
-
0% Inhibition: Rate of acidification in vehicle-treated wells.
-
100% Inhibition: Rate of acidification in the highest concentration of Acetazolamide wells.
-
Protocol 2: Hypoxia-Induced Cell Viability Assay
This assay determines the functional consequence of CA-IX inhibition. By blocking the cell's ability to regulate pH under hypoxia, CAi-HES is expected to reduce cell viability and proliferation. [11]A crystal violet stain is used as it is independent of mitochondrial activity, which can be altered by hypoxia. [12] 5.1. Cell Seeding and Treatment:
-
Seed MDA-MB-231 cells at a low density (3,000 cells/well) in 100 µL of complete culture medium in a 96-well plate.
-
Allow cells to adhere overnight.
-
Remove the medium from the cells and add 100 µL of the appropriate drug dilution.
-
Place one plate in a standard normoxic (21% O₂) incubator and a duplicate plate in a hypoxic (1% O₂) chamber.
-
Incubate both plates for 72 hours.
5.2. Staining and Quantification:
-
After 72 hours, carefully remove the media from all wells.
-
Gently wash the wells once with 150 µL of PBS.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate by gently submerging it in a beaker of deionized water 3-4 times, until the water runs clear. Invert the plate and tap firmly on a paper towel to remove excess water.
-
Allow the plate to air dry completely.
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Incubate for 10 minutes on a plate shaker.
-
Read the absorbance at 570 nm on a plate reader.
5.3. Data Analysis:
-
Subtract the average absorbance of "no cell" blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Determine the EC₅₀ value for each condition. A significantly lower EC₅₀ under hypoxia suggests a hypoxia-selective cytotoxic effect, consistent with CA-IX inhibition.
Expected Results & Data Presentation
The following tables represent hypothetical data to illustrate expected outcomes.
Table 1: CA-IX Inhibition by CAi-HES (Data derived from Protocol 1)
| [CAi-HES] (µM) | Rate of Acidification (ΔRatio/min) | % Inhibition |
| Vehicle (0) | 0.085 | 0.0 |
| 0.1 | 0.079 | 8.0 |
| 0.5 | 0.065 | 26.7 |
| 1.0 | 0.051 | 45.3 |
| 5.0 | 0.023 | 82.7 |
| 10.0 | 0.018 | 90.1 |
| 50.0 | 0.016 | 92.0 |
| IC₅₀ (µM) | 1.3 |
Table 2: Effect of CAi-HES on Cell Viability (Data derived from Protocol 2)
| [CAi-HES] (µM) | % Viability (Normoxia) | % Viability (Hypoxia) |
| Vehicle (0) | 100.0 | 100.0 |
| 1.0 | 98.5 | 85.1 |
| 5.0 | 95.2 | 62.3 |
| 10.0 | 91.0 | 48.7 |
| 25.0 | 75.4 | 21.5 |
| 50.0 | 60.1 | 8.9 |
| 100.0 | 45.3 | 4.1 |
| EC₅₀ (µM) | >100 | 10.5 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant acidification in control wells (Assay 1) | - Low CA-IX expression. - Cells are not metabolically active. | - Confirm CA-IX protein expression via Western blot after 24h hypoxia. - Ensure media contains glucose and cells are healthy. |
| High well-to-well variability | - Uneven cell seeding. - Edge effects on the plate. | - Ensure a single-cell suspension before seeding. - Do not use the outer wells of the 96-well plate. |
| No difference in viability between normoxia and hypoxia (Assay 2) | - Compound is a general cytotoxic agent. - CA-IX is not critical for survival in this cell line under these conditions. | - Test on a CA-IX negative cell line as a control. - Increase incubation time or cell density. |
| Compound precipitates in media | - Poor solubility. | - Lower the highest concentration tested. - Ensure final DMSO concentration is ≤0.5%. |
References
- Eltzschig, H. K., & Carmeliet, P. (2011). Hypoxia and inflammation. New England Journal of Medicine, 364(7), 656-665.
- Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews, 38(1-2), 65-77.
- Di Cesare Mannelli, L., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6875–6890.
- Theassier, F., et al. (2016). Mapping pH at Cancer Cell Surfaces. Frontiers in Oncology, 6, 229.
-
PubChem. (n.d.). 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. Retrieved from [Link]
- Akhtar, N., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
- Longo, D. L., et al. (2021). Measuring Extracellular pH Within Tumors Using CEST MRI. Labcorp Drug Development.
- Harris, A. L. (2002). Hypoxia--a key regulatory factor in tumour growth.
- Svastova, E., et al. (2012). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 3, 278.
-
JoVE Science Education Database. (2011). Induction and Testing of Hypoxia in Cell Culture. Retrieved from [Link]
- Krüger, K., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7309.
- Angeli, A., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345.
- Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6272-6278.
- Chen, B., et al. (2015). Manipulating extracellular tumour pH: an effective target for cancer therapy. RSC Advances, 5(104), 85066-85076.
- Smirnova, J., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642–1650.
- Jamali, S., et al. (2015). Expression and Activity of Carbonic Anhydrase IX Is Associated With Metabolic Dysfunction in MDA-MB-231 Breast Cancer Cells. Frontiers in Oncology, 5, 12.
-
PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]
- Singh, S., et al. (2021). Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment. Frontiers in Cell and Developmental Biology, 9, 694775.
-
Longo, D. L. (n.d.). Tumor pH imaging. Longo Lab. Retrieved from [Link]
- Andreev, O. A., et al. (2016). Probe for the measurement of cell surface pH in vivo and ex vivo. Proceedings of the National Academy of Sciences, 113(29), 8124-8129.
- Pastorekova, S., et al. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond.
- Singleton, D. C., et al. (2021). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research, 9(9), 1056-1069.
- Fisher Scientific. (2025). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide.
- Medical Institution. (2021, November 9). acetazolamide [Video]. YouTube.
-
Bio-protocol. (n.d.). Hypoxia Reporter Element Assay. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N-(2-hydroxyethyl)benzamide. Retrieved from [Link]
Sources
- 1. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manipulating extracellular tumour pH: an effective target for cancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. stemcell.com [stemcell.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
The Versatile Intermediate: Application Notes for 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
Introduction: A Molecule of Bifunctional Potential
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic value of a chemical intermediate is often defined by its functional group versatility. 4-amino-N-(2-hydroxyethyl)benzenesulfonamide is a prime exemplar of such a molecule. Possessing three distinct points of reactivity—a nucleophilic primary aromatic amine, a biologically significant sulfonamide core, and a terminal primary hydroxyl group—this compound serves as a highly adaptable scaffold for the construction of complex molecular architectures.
The sulfonamide moiety (-SO₂NH-) is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs.[1][2] Its ability to act as a structural mimic of p-aminobenzoic acid (PABA) allows it to competitively inhibit the bacterial enzyme dihydropteroate synthetase, a crucial step in folic acid synthesis.[1] This guide provides an in-depth exploration of the synthesis and utility of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide, offering field-proven insights and detailed protocols for its application as a chemical intermediate.
Physicochemical & Safety Data Overview
A thorough understanding of a chemical's properties and hazards is a prerequisite for its safe and effective use. The following data is compiled for 4-amino-N-(2-hydroxyethyl)benzenesulfonamide.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₁₂N₂O₃S | (Calculated) |
| Molecular Weight | 216.26 g/mol | (Calculated) |
| Appearance | White to off-white crystalline powder | (Inferred from related sulfonamides)[3] |
| Solubility | Sparingly soluble in water, soluble in acetone and dilute acids/bases. | (Inferred from related sulfonamides)[3] |
| CAS Number | 1709-53-1 (for N-ethyl analog) | Note: A specific CAS for this exact structure is not readily available, highlighting its status as a specialized intermediate. The provided CAS is for a close structural analog.[4] |
Safety & Handling
As with all sulfonamide-containing compounds, appropriate safety measures are imperative.
-
Hazard Classification: While specific data is unavailable, related sulfonamides are classified as irritants and may be harmful if swallowed.[5] Allergic reactions to sulfonamides are common.[6]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Proposed Synthesis of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
The synthesis of N-substituted sulfonamides typically proceeds via the reaction of a sulfonyl chloride with a primary or secondary amine.[8] For the target molecule, a multi-step synthesis starting from sulfanilamide (4-aminobenzenesulfonamide) is the most logical and well-precedented approach. The primary aromatic amine must first be protected to prevent self-reaction during the subsequent chlorosulfonation step.
Synthetic Workflow Diagram
Caption: Proposed four-step synthesis of the target intermediate.
Experimental Protocols
Protocol 1: Synthesis of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
This protocol is constructed based on established methods for N-acetylation, chlorosulfonation, sulfonamide formation, and deprotection.[9][10][11][12]
Step 1: N-Acetylation of Sulfanilamide Causality: The primary amino group is protected as an acetamide to prevent it from reacting with the chlorosulfonic acid in the next step. Acetic anhydride is a common and efficient acetylating agent.[13]
-
Suspend sulfanilamide (1 equiv.) in a suitable solvent such as acetic acid or a solvent-free system.
-
Add acetic anhydride (1.1 equiv.) dropwise while stirring.
-
Heat the mixture gently (e.g., to 50-60°C) for 1-2 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into cold water to precipitate the N-acetylsulfanilamide.
-
Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum.
Step 2: Chlorosulfonation of N-Acetylsulfanilamide Causality: Chlorosulfonic acid introduces the highly reactive sulfonyl chloride group onto the aromatic ring, ortho to the activating acetamido group. An excess of the reagent is used to drive the reaction to completion.[9]
-
In a fume hood, cautiously add N-acetylsulfanilamide (1 equiv.) in portions to an excess of chlorosulfonic acid (approx. 5 equiv.) at 0-5°C (ice bath).
-
Allow the mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
Filter the resulting 4-acetamidobenzenesulfonyl chloride, wash with cold water, and use immediately in the next step as it is moisture-sensitive.[14]
Step 3: Reaction with Ethanolamine Causality: The nucleophilic amine of ethanolamine attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride and forming the desired sulfonamide bond. A base like pyridine acts as a solvent and scavenges the HCl byproduct.[15]
-
Dissolve the crude 4-acetamidobenzenesulfonyl chloride (1 equiv.) in pyridine or dichloromethane at 0-5°C.
-
Add ethanolamine (1.1 equiv.) dropwise, ensuring the temperature remains below 10°C.
-
Stir the mixture at room temperature overnight.
-
Pour the reaction mixture into dilute HCl to neutralize the pyridine and precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallization from ethanol/water may be necessary for purification.
Step 4: Acidic Deprotection Causality: The acetyl protecting group is removed by acid-catalyzed hydrolysis to reveal the primary aromatic amine of the final product.[11]
-
Reflux the N-acetylated product (1 equiv.) in dilute hydrochloric acid (e.g., 2M HCl) for 2-4 hours.
-
Cool the solution and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the final product, 4-amino-N-(2-hydroxyethyl)benzenesulfonamide.
-
Filter the product, wash thoroughly with water, and dry under vacuum.
Applications in Downstream Synthesis
The strategic placement of three reactive functional groups makes 4-amino-N-(2-hydroxyethyl)benzenesulfonamide a valuable starting material for synthesizing a diverse range of target molecules.
Functional Group Reactivity Diagram
Caption: Reactivity map of the key functional groups.
Protocol 2: Acylation of the Aromatic Amine
This protocol demonstrates the use of the 4-amino group as a nucleophile to form an amide bond, a common transformation in drug synthesis.[16]
-
Dissolve 4-amino-N-(2-hydroxyethyl)benzenesulfonamide (1 equiv.) in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine, 1.2 equiv.).
-
Cool the solution to 0°C in an ice bath.
-
Add the desired acyl chloride or anhydride (1.1 equiv.) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated product.
Protocol 3: Diazotization and Azo Coupling
The primary aromatic amine can be converted into a diazonium salt, a versatile intermediate for introducing a wide range of substituents or for synthesizing azo dyes.[17]
Causality: Nitrous acid, generated in situ from sodium nitrite and a strong acid, reacts with the primary aromatic amine to form a diazonium salt.[18] This electrophilic species can then react with an electron-rich coupling partner.
-
Diazotization: a. Dissolve 4-amino-N-(2-hydroxyethyl)benzenesulfonamide (1 equiv.) in dilute hydrochloric or sulfuric acid. b. Cool the solution to 0-5°C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv.) dropwise, keeping the temperature strictly below 5°C.[18] d. Stir the mixture for 15-30 minutes at this temperature. The formation of the diazonium salt is complete when a drop of the solution gives an immediate blue color on starch-iodide paper.
-
Azo Coupling: a. In a separate flask, dissolve the coupling agent (e.g., phenol, naphthol, or an aromatic amine, 1 equiv.) in a dilute NaOH solution (for phenols) or dilute acid (for amines). Cool to 0-5°C. b. Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring. c. Maintain the temperature at 0-5°C and stir for 1-2 hours. The azo dye will precipitate from the solution. d. Filter the dye, wash with cold water, and dry.
Conclusion
4-amino-N-(2-hydroxyethyl)benzenesulfonamide represents a potent and versatile building block for synthetic chemists. Its trifunctional nature allows for sequential and orthogonal modifications, providing a clear pathway to a diverse array of complex molecules. The protocols and conceptual frameworks presented herein, grounded in established chemical principles, offer a robust starting point for researchers and drug development professionals to leverage the full synthetic potential of this valuable intermediate.
References
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]
-
Diazotisation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). National Center for Biotechnology Information. [Link]
-
Anticonvulsant 4-Aminobenzenesulfonamide Derivatives with Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV. (n.d.). ACS Publications. [Link]
-
Tosylation of ethanolamine (??) - Powered by XMB 1.9.11. (2017, January 2). Sciencemadness.org. [Link]
- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.).
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (n.d.). National Center for Biotechnology Information. [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022, March 9). ResearchGate. [Link]
-
Basic Principles, Methods and Application of Diazotization Titration. (n.d.). Pharmaguideline. [Link]
-
N-1 Substituted sulphonamides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. [Link]
-
Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
3.9 Sulfonamides. (n.d.). WisTech Open. [Link]
-
De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). (2021, October 6). National Center for Biotechnology Information. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. 4-AMINO-N-ETHYL-BENZENESULFONAMIDE | 1709-53-1 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 10. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(2-Aminoethyl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 12. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CAS 24939-24-0: 4-Aminobenzenesulfonyl chloride [cymitquimica.com]
- 15. sciencemadness.org [sciencemadness.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Diazotisation [organic-chemistry.org]
- 18. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
Application Note: Techniques for Crystallizing 4-amino-N-(2-hydroxyethyl)benzenesulfonamide for X-ray Analysis
An Application Note for Drug Development Professionals
Abstract
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical, yet often challenging, step in drug development for the definitive determination of a molecule's three-dimensional structure. This application note provides a comprehensive guide with detailed protocols for the crystallization of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide. We address pre-crystallization requirements, systematic solvent screening, and primary crystallization techniques including slow evaporation, slow cooling, and vapor diffusion. The causality behind experimental choices is explained, and a detailed troubleshooting guide is provided to address common challenges such as polymorphism and "oiling out," which are prevalent in sulfonamides.
Introduction: The Structural Imperative
4-amino-N-(2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative featuring a rich array of functional groups capable of forming complex hydrogen bond networks: a primary aromatic amine, the core sulfonamide moiety, and a primary alcohol. This structural complexity is vital for its potential pharmacological activity but also presents significant challenges for crystallization. The presence of multiple hydrogen bond donors and acceptors increases the likelihood of polymorphism, where the same molecule packs into different crystal lattices, potentially affecting physicochemical properties like solubility and stability.[1][2]
Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, conformation, and intermolecular interactions.[3][4] This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and intellectual property protection. Therefore, a robust and systematic approach to crystallization is not merely a procedural step but a cornerstone of successful drug discovery and development. This guide offers field-proven insights and protocols to navigate the complexities of crystallizing this specific molecule.
Physicochemical Profile & Pre-Crystallization Strategy
The success of any crystallization experiment is predicated on the purity of the starting material and a logical selection of solvents.
Compound Properties
A thorough understanding of the molecule's properties guides the experimental design.
| Property | Value / Description | Source |
| IUPAC Name | 4-amino-N-(2-hydroxyethyl)benzenesulfonamide | - |
| Molecular Formula | C₈H₁₂N₂O₃S | [5] |
| Molecular Weight | 216.26 g/mol | [5] |
| CAS Number | 4862-94-6 | [5] |
| Key Functional Groups | Primary aromatic amine, Sulfonamide, Primary alcohol | - |
| Predicted Solubility | Expected to be soluble in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., acetone, DMSO) due to extensive H-bonding capability. Low solubility in non-polar solvents (e.g., hexane, toluene).[6] | - |
Material Purity: The Non-Negotiable Prerequisite
Crystallization is a purification technique, but its success in yielding diffraction-quality crystals is highly dependent on the initial purity of the compound. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.[1]
Protocol: Purity Assessment and Enhancement
-
Purity Verification: Assess the purity of the starting material using High-Performance Liquid Chromatography (HPLC)[7][8] and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity level of >98% is strongly recommended.
-
Pre-Purification (if necessary): If the purity is below 98%, purify the material using column chromatography or a preliminary bulk recrystallization.
-
Recrystallization for Purification:
-
Dissolve the compound in a minimum amount of a suitable hot solvent (e.g., ethanol-water mixture).
-
If the solution is colored, add a small amount of activated charcoal and heat for a further 5-10 minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize yield.
-
Collect the purified solid by vacuum filtration and dry under vacuum.
-
Strategic Solvent Selection
The choice of solvent is the most critical factor in a crystallization experiment.[1] An ideal solvent or solvent system will dissolve the compound moderately when hot but poorly when cold. The diagram below outlines a systematic approach to solvent screening.
Caption: A decision tree to guide the selection of a suitable crystallization solvent.
Recommended Solvents for Initial Screening:
| Class | Solvent | Rationale |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Strong potential for hydrogen bonding with the analyte. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Can dissolve the compound without competing as strongly for H-bonds. |
| Non-Polar | Toluene, Heptane, Diethyl Ether | Primarily useful as anti-solvents. |
Experimental Protocols for Crystallization
Once suitable solvent systems are identified, the following techniques can be employed. It is recommended to run multiple small-scale experiments in parallel.
Protocol 1: Slow Evaporation
This technique is effective when the compound has moderate solubility at room temperature. The goal is to slowly increase the concentration to the point of supersaturation by allowing the solvent to evaporate over days or weeks.[9][10]
Methodology:
-
Prepare a nearly saturated solution of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide in a chosen solvent (e.g., ethanol) in a clean vial.
-
Filter the solution through a syringe filter (0.22 µm) into a new, clean crystallization vessel (a small, narrow vial or NMR tube is ideal).[11]
-
Cover the vessel opening with parafilm.
-
Puncture the parafilm with a needle 1-3 times to allow for slow solvent evaporation. The number of holes controls the evaporation rate.
-
Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet shelf) at a constant temperature.
-
Monitor for crystal growth over several days to weeks without disturbing the vial.
Scientist's Note: While simple, this method can sometimes lead to crystal twinning or aggregation if evaporation is too rapid.[9] Using a less volatile solvent or reducing the number/size of the puncture holes can slow the process and improve crystal quality.
Protocol 2: Slow Cooling (Recrystallization)
This is a classic method that relies on the principle that the compound is significantly more soluble in a hot solvent than in a cold one.[1][12]
Methodology:
-
In a small flask, add the compound and the chosen solvent (e.g., an isopropanol/water mixture).
-
Heat the mixture with stirring until the compound completely dissolves, creating a saturated solution. Use the minimum amount of hot solvent necessary.
-
Filter the hot solution through a pre-warmed funnel into a clean, pre-warmed container to remove any particulate matter.
-
Cover the container and insulate it (e.g., by placing it in a Dewar flask or a beaker filled with vermiculite) to ensure very slow cooling to room temperature.[13]
-
Once at room temperature, the container can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal formation.
-
Isolate the crystals by decanting the mother liquor or by filtration.
Scientist's Note: The rate of cooling is paramount. Rapid cooling promotes rapid nucleation, leading to a large number of small crystals. Very slow cooling encourages fewer nucleation events and promotes the growth of larger, higher-quality single crystals.[12]
Protocol 3: Vapor Diffusion
This elegant technique is ideal for small quantities of material and allows for a very gentle approach to supersaturation. A solution of the compound is allowed to equilibrate with the vapor of a more volatile anti-solvent, in which the compound is insoluble.[14][15]
Caption: Workflow and mechanism for the vapor diffusion crystallization technique.
Methodology:
-
Dissolve 5-10 mg of the compound in a minimal volume (e.g., 0.5 mL) of a "good" solvent (e.g., acetone) in a small, open inner vial.
-
Place this inner vial into a larger vial or jar.
-
Carefully add 2-3 mL of a miscible "anti-solvent" (e.g., heptane) to the larger vial, ensuring it does not splash into the inner vial.
-
Seal the outer vial tightly and leave it in a vibration-free location.
-
The more volatile anti-solvent will slowly diffuse via the vapor phase into the compound's solution, gradually reducing its solubility and inducing crystallization.[14]
Troubleshooting Guide
Even with careful planning, crystallization can be unpredictable. The following table addresses common issues.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not sufficiently supersaturated.[13]- Too much solvent was used. | - Induce crystallization by gently scratching the inside of the vial with a glass rod.[12]- Add a "seed crystal" from a previous successful batch.[1]- Allow more solvent to evaporate or cool the solution to a lower temperature. |
| "Oiling Out" | - Compound's melting point is below the crystallization temperature.- Solution is too concentrated or cooled too quickly.[13]- High level of impurities. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool much more slowly.[13]- Change to a different solvent system. |
| Amorphous Precipitate or Powder | - Supersaturation was achieved too rapidly.[14]- Insufficient solubility in the chosen solvent. | - Decrease the rate of cooling or evaporation.- Use a solvent system where the compound has slightly higher solubility. |
| Multiple Small Crystals | - Nucleation rate is too high. | - Slow down the crystallization process (slower cooling/evaporation).- Use a slightly more dilute starting solution. |
References
-
ChemBK. (n.d.). 4-aminobenzenesulfonamide. [Link]
- IUPAC-NIST Solubility Data Series. (n.d.). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
-
PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. [Link]
-
SIELC Technologies. (2018). 4-(2-Aminoethyl)benzenesulfonamide. [Link]
-
PubChem. (n.d.). 4-amino-N-(2-hydroxyethyl)benzamide. [Link]
-
CP Lab Safety. (n.d.). 4-AMINO-N-(2-HYDROXYETHYL)BENZENESULFONAMIDE, 98% Purity, C8H12N2O3S, 1 gram. [Link]
-
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]
-
Grothe, E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1860. [Link]
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
Yang, J., & Guillory, J. K. (1972). Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences, 61(1), 26-40. [Link]
-
MDPI. (2021). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]
-
ResearchGate. (2013). How to grow single crystals by slow evaporation method?. [Link]
- Google Patents. (n.d.). Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde.
-
ResearchGate. (2021). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]
-
ACS Publications. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides. [Link]
-
ResearchGate. (2015). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. [Link]
-
Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 77(10), 895-905. [Link]
-
YouTube. (2022). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. [Link]
-
Perlovich, G. L., et al. (2006). Thermodynamic and structural aspects of sulfonamide crystals and solutions. Journal of Pharmaceutical Sciences, 95(10), 2158-2173. [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. [Link]
-
YouTube. (2021). Crystallization of Sulfanilamide. [Link]
-
University of Florida. (n.d.). Slow Evaporation Method. [Link]
-
PeerJ. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
NIH. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. [Link]
-
ResearchGate. (1972). Polymorphism in Sulfanilamide-D4. [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. [Link]
-
NIH. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]
-
University of Barcelona. (n.d.). Crystallization of small molecules. [Link]
-
Wikipedia. (n.d.). Sulfonamide. [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. [Link]
-
Patsnap. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. chembk.com [chembk.com]
- 7. 4-(2-Aminoethyl)benzenesulfonamide | SIELC Technologies [sielc.com]
- 8. CN102731327A - Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde - Google Patents [patents.google.com]
- 9. unifr.ch [unifr.ch]
- 10. researchgate.net [researchgate.net]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
Safe Handling and Storage of Benzenesulfonamide Compounds: An Application Guide for Researchers
Benzenesulfonamide and its derivatives are a pivotal class of compounds in medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents.[1] As their use in research and development is widespread, a thorough understanding of their safe handling and storage is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of best practices, grounded in established safety protocols and technical data, to mitigate risks associated with the laboratory use of these compounds.
Hazard Identification and Risk Assessment: The Foundation of Laboratory Safety
Before commencing any work with benzenesulfonamide compounds, a thorough risk assessment is crucial. While the specific hazard profile can vary between derivatives, a general understanding of the potential risks associated with the parent compound and the broader sulfonamide class is essential.
1.1. General Hazard Profile
Most benzenesulfonamide compounds are white to off-white crystalline powders.[2] The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[3]
-
Acute Toxicity: Many benzenesulfonamide derivatives are classified as harmful if swallowed.[2][4][5] Some may also be harmful if inhaled or in contact with skin.[5]
-
Skin and Eye Irritation: These compounds can cause skin and serious eye irritation.[5][6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[5]
-
Sensitization: Some individuals may develop allergic reactions to sulfonamides.[1] While this is more commonly associated with antibiotic sulfonamides, it is a prudent consideration for all related compounds.
1.2. Incompatibilities and Hazardous Decomposition
Benzenesulfonamide compounds are generally stable under recommended storage conditions.[4] However, they are incompatible with strong oxidizing agents and strong bases.[6] Contact with these substances should be avoided to prevent vigorous reactions.
Upon thermal decomposition, these compounds can release toxic and irritating gases, including oxides of carbon, nitrogen, and sulfur.[3][5]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety
A combination of engineering controls and appropriate PPE is essential to minimize exposure to benzenesulfonamide compounds.
2.1. Engineering Controls
-
Ventilation: All handling of powdered benzenesulfonamide compounds that may generate dust should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] Local exhaust ventilation should be used to control airborne dust at the source.[8]
-
Safety Showers and Eyewash Stations: Laboratories where benzenesulfonamide compounds are handled must be equipped with easily accessible and fully functional safety showers and eyewash stations.[8][9] These facilities are critical for immediate decontamination in case of accidental exposure. The American National Standards Institute (ANSI) Z358.1 standard provides detailed guidance on the proper installation and maintenance of this equipment.
2.2. Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[10]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[11] | Protects against splashes and airborne dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[11] | Prevents direct skin contact with the compounds. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls do not maintain airborne concentrations below exposure limits or if dust generation is significant.[2] | Protects against the inhalation of fine dust particles. |
Standard Operating Procedures for Handling and Storage
Adherence to standardized protocols for handling and storage is critical for maintaining a safe laboratory environment.
Protocol 1: Weighing and Dispensing Solid Benzenesulfonamide Compounds
Objective: To accurately weigh and dispense solid benzenesulfonamide compounds while minimizing dust generation and exposure.
Materials:
-
Benzenesulfonamide compound in a sealed container
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate PPE (lab coat, gloves, safety goggles)
Procedure:
-
Preparation: Don the appropriate PPE. Ensure the analytical balance is clean, calibrated, and located within a chemical fume hood or an area with local exhaust ventilation.
-
Container Handling: Gently tap the container on the benchtop to settle the contents before opening to minimize the aerosolization of fine particles.
-
Dispensing: Slowly open the container. Use a clean spatula to carefully transfer the desired amount of the solid compound onto the weighing paper or boat. Avoid any sudden movements that could create dust.
-
Closure: Securely close the primary container immediately after dispensing.
-
Cleanup: Clean the spatula and any minor spills on the balance with a damp cloth, ensuring the waste is disposed of correctly.
-
Handwashing: Wash hands thoroughly with soap and water after completing the procedure.[3]
Protocol 2: Preparation of Benzenesulfonamide Solutions
Objective: To safely prepare a solution of a benzenesulfonamide compound to a specific concentration.
Materials:
-
Weighed benzenesulfonamide compound
-
Appropriate solvent
-
Volumetric flask with stopper
-
Beaker
-
Glass stirring rod or magnetic stirrer
-
Appropriate PPE
Procedure:
-
Preparation: Perform this procedure in a chemical fume hood. Don the appropriate PPE.
-
Initial Dissolution: Transfer the weighed solid into a beaker. Add a small amount of the chosen solvent and stir gently to dissolve the solid.[12] Some benzenesulfonamide compounds may require gentle heating or sonication to fully dissolve.
-
Transfer to Volumetric Flask: Carefully transfer the resulting solution into the appropriate size volumetric flask.
-
Rinsing: Rinse the beaker with a small amount of the solvent and transfer the rinsing to the volumetric flask to ensure a complete transfer of the solute. Repeat this step two to three times.
-
Dilution to Volume: Add the solvent to the volumetric flask until the meniscus reaches the calibration mark.[13]
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.[12]
-
Labeling: Clearly label the flask with the name of the compound, concentration, solvent, date of preparation, and your initials.
Storage and Waste Management: Ensuring Long-Term Safety and Compliance
4.1. Storage Requirements
Proper storage is crucial to maintain the stability and integrity of benzenesulfonamide compounds.
-
Containers: Store in tightly closed containers to prevent contamination and reaction with moisture or air.[3]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7][14]
-
Temperature: While specific storage temperatures may vary, storage at controlled room temperature is generally acceptable.[15] Always consult the manufacturer's safety data sheet for specific recommendations.
| Parameter | Guideline | Source |
| Container | Tightly closed | [3] |
| Environment | Cool, dry, well-ventilated | [7] |
| Incompatibilities | Strong oxidizing agents, strong bases | [6] |
| General Temperature | Controlled room temperature | [15] |
4.2. Waste Disposal
All waste containing benzenesulfonamide compounds, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[4] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of these compounds down the drain.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
Protocol 3: Spill Cleanup Procedure for Solid Benzenesulfonamide Compounds
Objective: To safely clean up a small spill of a solid benzenesulfonamide compound.
Materials:
-
Spill kit (containing absorbent pads, scoop, and waste bag)
-
Appropriate PPE
-
Wet paper towels
Procedure:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate area. Restrict access to the spill site.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: For a solid spill, carefully use a scoop to place the spilled material into a designated hazardous waste container.[16] Avoid actions that could generate dust.[16]
-
Decontamination: Wipe the spill area with a wet paper towel to remove any remaining residue. Place the used paper towels in the hazardous waste container.
-
Disposal: Seal the hazardous waste container and label it appropriately for disposal.
-
Reporting: Report the incident to the laboratory supervisor.
5.1. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Visualizing the Safety Workflow
To aid in the decision-making process for handling these compounds, the following flowchart outlines the key safety considerations.
Caption: A flowchart outlining the key safety steps for handling benzenesulfonamide compounds.
References
-
The University of Texas at Austin Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Storemasta. (2023, October 23). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]
-
Encyclopedia.com. (n.d.). Sulfonamides. Retrieved from [Link]
-
Open Resources for Nursing (Open RN). (n.d.). 3.10 Sulfonamides – Nursing Pharmacology. Retrieved from [Link]
-
University of St Andrews Environmental, Health and Safety Services. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
- Al-Bari, M. A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 11(8), 001-013.
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Technical University of Denmark. (n.d.). Biodegradability properties of sulfonamides in activated sludge. Retrieved from [Link]
-
WebMD. (2025, January 31). Sulfadiazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]
-
The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Requirements for eyewash and shower facilities. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Sulfamethoxazole and trimethoprim (oral route). Retrieved from [Link]
-
Solus Group. (n.d.). What are the OSHA Safety Shower Requirements?. Retrieved from [Link]
-
University of York. (n.d.). Preparing solutions from Solids. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Regulations.gov. (2019, June 27). Alkylbenzene Sulfonates (ABS) Human Health and Ecological Draft Risk Assessment. Retrieved from [Link]
-
Government of Canada. (2021, February 10). risk assessment summary, new substances notification 19344. Retrieved from [Link]
-
The ANSI Blog. (n.d.). When Should Safety Showers & Emergency Eyewashes Be Used?. Retrieved from [Link]
-
U.S. Department of Veterans Affairs. (n.d.). Storage and retrieval of Laboratory Reagents, specimen and slides. Retrieved from [Link]
-
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Fate and risk assessment of sulfonamides and metabolites in urban groundwater. Retrieved from [Link]
-
The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]
-
Australian Government Department of Health. (2016, February 5). Benzenesulfonamide, N-chloro-4-methyl-, sodium salt: Human health tier II assessment. Retrieved from [Link]
-
Acme United Corporation. (2021, March 19). Requirements for Emergency Eyewash and Shower Equipment [Video]. YouTube. [Link]
-
Hyde Park Environmental News. (n.d.). Chemical spills procedure: A guide. Retrieved from [Link]
-
Carolina Biological Supply Company. (2023, January 6). Solution Preparation Guide. Retrieved from [Link]
-
Solus Group. (n.d.). OSHA Eye Wash Station Requirements: 7 Frequently Asked Questions. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Requirements for eyewash and shower facilities. | Occupational Safety and Health Administration [osha.gov]
- 10. epa.gov [epa.gov]
- 11. PPE and Safety for Chemical Handling [acsmaterial.com]
- 12. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. nottingham.ac.uk [nottingham.ac.uk]
- 15. Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. ehs.utk.edu [ehs.utk.edu]
Application Notes and Protocols for the Quantification of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide in Biological Samples
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for quantifying 4-amino-N-(2-hydroxyethyl)benzenesulfonamide in biological samples. The methodologies detailed herein are grounded in established scientific principles and are designed to meet the rigorous standards of bioanalytical method validation.
Introduction: The Importance of Quantifying 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
4-amino-N-(2-hydroxyethyl)benzenesulfonamide is a sulfonamide compound of interest in pharmaceutical research and development. Accurate quantification of this analyte in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. These studies are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of regulatory submissions.
This guide will focus on the gold standard for small molecule bioanalysis: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers superior sensitivity and selectivity, which are essential for accurately measuring low concentrations of analytes in complex biological fluids.[1]
Analyte Characteristics and Considerations
Metabolism: Sulfonamides are primarily metabolized in the liver through N-acetylation and oxidation via cytochrome P450 enzymes.[3][4] The major metabolites are often the N-acetylated derivative and hydroxylated products.[5] It is crucial during method development to assess for potential interference from these metabolites and, if necessary, to quantify them as well.
Bioanalytical Method Development and Validation: A Framework for Trustworthiness
The development and validation of a robust bioanalytical method are paramount for generating reliable data. The protocols outlined in this document are designed to be validated in accordance with the principles set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6] A full method validation should demonstrate selectivity, specificity, accuracy, precision, linearity, a defined range (Lower Limit of Quantification, LLOQ, to Upper Limit of Quantification, ULOQ), and analyte stability.[6]
Internal Standard Selection: The Key to Precision
The use of an internal standard (IS) is critical for correcting for variability during sample processing and analysis.[7] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., 4-amino-N-(2-hydroxyethyl)benzenesulfonamide-¹³C₆). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring consistent behavior during extraction and ionization.[7] If a SIL-IS is not commercially available, a structurally similar compound (an analog) that is not present in the biological matrix can be used. For sulfonamides, other sulfonamide drugs like sulfapyridine are often employed as internal standards.[8]
Sample Preparation: Isolating the Analyte from the Matrix
The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interferences, and concentrate the analyte for sensitive detection.[9] The choice of technique depends on the analyte's properties and the nature of the biological sample.
Protein Precipitation (PPT): A Rapid and Simple Approach
Protein precipitation is a straightforward method for removing the majority of proteins from plasma or serum samples.[10]
Causality: The addition of a water-miscible organic solvent, such as acetonitrile or methanol, disrupts the hydration shell around proteins, causing them to precipitate. The analyte, being more soluble in the resulting supernatant, is then separated by centrifugation.
Protocol for Protein Precipitation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add the internal standard spiking solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase for further concentration.
Caption: Workflow for Protein Precipitation.
Liquid-Liquid Extraction (LLE): A More Selective Technique
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[11]
Causality: By adjusting the pH of the aqueous sample, the charge state of the analyte can be manipulated to favor its partitioning into the organic phase, leaving behind more polar, water-soluble interferences.
Protocol for Liquid-Liquid Extraction:
-
To 200 µL of plasma or urine in a glass tube, add the internal standard.
-
Add 50 µL of a suitable buffer to adjust the pH (e.g., ammonium acetate buffer, pH 5).
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Caption: Workflow for Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE): High Recovery and Cleanliness
Solid-phase extraction is a highly effective technique for sample clean-up and concentration, offering superior recovery and removal of matrix interferences compared to PPT and LLE.[12]
Causality: SPE utilizes a solid sorbent material to selectively retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.[12] For a polar compound like 4-amino-N-(2-hydroxyethyl)benzenesulfonamide, a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent is a suitable choice.[12]
Protocol for Solid-Phase Extraction (HLB Sorbent):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Caption: Solid-Phase Extraction Workflow.
HPLC-MS/MS Analysis: The Quantitative Powerhouse
The separation and detection of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide are achieved using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[5]
HPLC Conditions
Causality: Reversed-phase chromatography is the most common mode for separating polar to moderately non-polar compounds.[5] A C18 stationary phase is a good starting point. The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., formic acid) to improve peak shape and an organic modifier (e.g., acetonitrile or methanol) to elute the analyte. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation and peak shape.
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Causality: Tandem mass spectrometry provides exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[5] In MRM, the first quadrupole selects the precursor ion (the protonated molecule, [M+H]⁺, for 4-amino-N-(2-hydroxyethyl)benzenesulfonamide). This ion is then fragmented in the collision cell, and the second quadrupole selects a specific product ion for detection. This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio.
Table 2: Hypothetical MRM Transitions for 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-amino-N-(2-hydroxyethyl)benzenesulfonamide | To be determined | To be determined | To be optimized |
| Internal Standard (e.g., SIL-IS) | To be determined | To be determined | To be optimized |
Note: The exact m/z values and collision energies must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.
Ion Source Parameters: Typical electrospray ionization (ESI) source parameters would be optimized to achieve maximum signal intensity. These include gas temperature, gas flow, nebulizer pressure, and capillary voltage.[5]
Method Validation: Ensuring Data Integrity
A comprehensive validation of the bioanalytical method is essential to demonstrate its reliability.[13]
Table 3: Key Validation Parameters and Acceptance Criteria (based on EMA/FDA Guidelines)
| Parameter | Description | Acceptance Criteria |
| Selectivity | Ability to differentiate the analyte from other components in the matrix. | No significant interference at the retention time of the analyte in blank samples from at least six different sources. |
| Accuracy | Closeness of the measured concentration to the nominal concentration. | Within ±15% of the nominal value (±20% at the LLOQ).[13] |
| Precision | Closeness of repeated measurements. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).[13] |
| Linearity & Range | The range over which the method is accurate, precise, and linear. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; accuracy and precision within specified limits. |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The ratio of analyte response in the presence and absence of matrix should be consistent and reproducible. |
| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Conclusion: A Pathway to Reliable Bioanalysis
The methodologies presented in this guide provide a robust framework for the quantitative analysis of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide in biological samples. By employing a systematic approach to method development and adhering to rigorous validation criteria, researchers can generate high-quality, reliable data to support critical decisions in drug development. The principles of causality behind each experimental choice have been elucidated to empower the scientist to not only follow the protocol but also to troubleshoot and adapt the method as needed.
References
-
Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from a valid URL.[12]
-
Bogialli, S., & Di Corcia, A. (2007). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate.[14]
-
Çalışır, B., & Şenyuva, H. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications.[15]
-
Reddy, B. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of University of Shanghai for Science and Technology.[5]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide. PubChem.[2]
-
Rieder, M. J., et al. (1991). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine.[3]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from a valid URL.[16]
-
Stavrou, I. K., & Kapnissi-Christodoulou, C. P. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules.[9]
-
Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Retrieved from a valid URL.[17]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column. Retrieved from a valid URL.[18]
-
Chen, Y., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology.[19]
-
U.S. Department of Agriculture. (2011). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Food Safety and Inspection Service.
-
van Dongen, W. D., & Niessen, W. M. A. (2012). LC-MS systems for quantitative bioanalysis. Bioanalysis.[1]
-
U.S. Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.[8]
-
Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science.[13]
-
WuXi AppTec. (2023). Internal Standards in LC−MS Bioanalysis: Which, When, and How. Retrieved from a valid URL.[7]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5.[6]
- ChemicalBook. (n.d.). 4-AMINO-N-ETHYL-BENZENESULFONAMIDE | 1709-53-1.
- Al-Suhaimi, E. A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Taibah University Medical Sciences.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 756041, 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. PubChem.[12]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from a valid URL.[15]
-
Rahn, P. D., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal.[15]
-
Shear, N. H., et al. (1986). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine.[3]
-
BenchChem. (2023). Application Notes and Protocols for Plasma Protein Precipitation. Retrieved from a valid URL.[10]
-
SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction. Retrieved from a valid URL.[11]
Sources
- 1. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 2. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acpjournals.org [acpjournals.org]
- 4. acpjournals.org [acpjournals.org]
- 5. Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. bioanalysisforum.jp [bioanalysisforum.jp]
- 10. 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | C9H14N2O3S | CID 756041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 13. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolian.com [resolian.com]
- 15. researchgate.net [researchgate.net]
- 16. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 4-AMINO-N-ETHYL-BENZENESULFONAMIDE | 1709-53-1 [chemicalbook.com]
- 19. openaccesspub.org [openaccesspub.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
Welcome to the technical support center for the purification of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining a high-purity product. We will delve into troubleshooting common experimental issues and answer frequently asked questions, grounding our advice in fundamental chemical principles and field-proven methodologies.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process. Each answer provides not only a solution but also an explanation of the underlying chemical principles to empower you to make informed decisions in your future experiments.
Question: My recrystallization of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide resulted in a very low yield. What are the likely causes and how can I improve it?
Answer:
Low recovery is a frequent issue in recrystallization and typically points to one of several experimental factors. The primary goal of recrystallization is to dissolve the crude product in a minimal amount of hot solvent and allow the pure compound to crystallize upon cooling, leaving impurities behind in the solvent (mother liquor).
Causality & Solutions:
-
Excess Solvent: The most common cause of low yield is using too much solvent. Your target compound, while sparingly soluble at low temperatures, will still have some solubility. An excessive volume of solvent will keep a significant portion of your product dissolved even after cooling.
-
Solution: When dissolving your crude product, add the hot solvent in small portions, waiting for the solvent to boil before adding the next portion, until the solid just dissolves.[1] This ensures you are near the saturation point. If you suspect you've already used too much solvent, you can carefully evaporate some of it to concentrate the solution before cooling.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound remains highly soluble at low temperatures, your recovery will be poor.
-
Solution: Conduct small-scale solvent screening tests. Water or ethanol-water mixtures are often effective for sulfonamides.[2] A good solvent will show a steep solubility curve with respect to temperature.
-
-
Premature Crystallization: If crystals form too early, for instance during a hot filtration step to remove insoluble impurities, they will be lost.
-
Solution: Use a pre-heated funnel and filter flask for the hot filtration.[2] Adding a slight excess of hot solvent (5-10%) before this step can also help, though this may slightly reduce the final yield.
-
-
Insufficient Cooling: Failing to cool the solution to a low enough temperature will result in incomplete crystallization.
-
Solution: After the flask has cooled slowly to room temperature to allow for the formation of pure, well-defined crystals, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.[1]
-
Question: During cooling, my product separated as an oil instead of crystals. What is "oiling out" and how can I prevent it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[2] This is often due to the melting point of the solute being lower than the boiling point of the solvent, or the presence of a high concentration of impurities which depresses the melting point of the mixture. An oiled-out product is typically impure, as the oil can trap impurities from the solvent.
Causality & Solutions:
-
High Impurity Concentration: Impurities can significantly lower the melting point of your compound.
-
Solution: If the crude product is highly impure, consider a preliminary purification step. An acid-base extraction can be effective for sulfonamides to remove neutral or acidic/basic impurities before attempting recrystallization.
-
-
Solution Cooled Too Rapidly: Rapid cooling can cause the solution to become supersaturated too quickly, leading to the product crashing out as an oil.
-
Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20%) and allow it to cool much more slowly.[2] Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool gradually can promote proper crystal growth.
-
-
Poor Solvent Choice: The solvent may be too nonpolar for your compound.
-
Solution: Add a more polar "co-solvent" in which your compound is less soluble to the hot solution until it becomes slightly cloudy (the cloud point), then add a few drops of the original solvent to clarify. Slow cooling should then yield crystals.
-
Question: My final product is still yellowish or off-white. How can I remove colored impurities?
Answer:
Persistent color in the final product is usually due to the presence of highly conjugated organic impurities that absorb visible light. These are often by-products from the synthesis, such as oxidation or polymerization products, and are typically present in very small amounts.
Causality & Solutions:
-
Adsorption on Activated Carbon (Charcoal): Activated carbon has a very high surface area and can effectively adsorb large, flat, conjugated molecules (like many colored impurities) from solution.
-
Solution Protocol: After dissolving your crude product in the hot recrystallization solvent, remove the flask from the heat source. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the solution.[3] Caution: Never add activated carbon to a boiling or superheated solution, as it can cause violent bumping. Swirl the hot solution with the carbon for a few minutes. The colored impurities will adsorb onto the carbon particles. Remove the carbon via hot filtration through a fluted filter paper or a small pad of Celite® in a heated funnel. The resulting filtrate should be colorless. Proceed with the recrystallization by cooling the filtrate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-amino-N-(2-hydroxyethyl)benzenesulfonamide?
The impurity profile depends heavily on the synthetic route. A common synthesis involves the chlorosulfonation of a protected aniline derivative followed by amination and deprotection.[3] Potential impurities include:
-
Starting Materials: Unreacted N-acetyl-2-phenylethylamine or other precursors.
-
Isomeric By-products: Ortho- and meta-isomers of the desired para-substituted product formed during the chlorosulfonation step.
-
Hydrolysis Products: 4-aminobenzenesulfonic acid, formed by the hydrolysis of the intermediate sulfonyl chloride.
-
Over-reaction Products: Di-sulfonated species.
Q2: What is the most effective, general-purpose method for purifying this compound?
For most laboratory-scale purifications, recrystallization is the most effective and straightforward first-line approach.[1][4] It is efficient at removing small amounts of impurities and can yield a high-purity crystalline product. As discussed in the troubleshooting section, using water or an ethanol/water mixture, often with a preliminary treatment with activated carbon to remove colored impurities, is a robust strategy.[3]
Q3: How do I perform an acid-base extraction to purify my product?
Acid-base extraction is a powerful liquid-liquid extraction technique for separating acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic solvents at various pH levels.[5][6] 4-amino-N-(2-hydroxyethyl)benzenesulfonamide is amphoteric, meaning it has both a basic group (the aromatic amine) and an acidic group (the sulfonamide N-H). This allows for selective extraction.
Workflow for Acid-Base Extraction:
-
Dissolve: Dissolve the crude product in an immiscible organic solvent like ethyl acetate.
-
Remove Basic Impurities: Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The basic aniline group of your product will be protonated, moving it into the aqueous layer, while neutral impurities remain in the organic layer.
-
Isolate Product: Separate the aqueous layer. Neutralize it by slowly adding a base (e.g., 1 M NaOH) until the product precipitates out of the solution.
-
Filter & Dry: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
-
Further Purification: This product can then be further purified by recrystallization if needed.
Q4: How can I assess the purity of my final product?
A combination of methods should be used to confirm the purity and identity of your final product. No single method is sufficient.
| Technique | Purpose | Notes |
| Thin-Layer Chromatography (TLC) | Rapid purity check; monitor reaction progress. | A single spot does not guarantee purity but is a good indicator. Compare the Rf value to a known standard. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment.[7] | Provides a precise percentage of purity (e.g., >99%). Different sulfonamides can be separated and quantified.[8][9] |
| Melting Point Analysis | Assess purity and identity. | A pure compound will have a sharp melting point that matches the literature value. Impurities typically cause melting point depression and broadening. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. | ¹H and ¹³C NMR spectra can confirm the chemical structure and reveal the presence of impurities by showing unexpected peaks.[10] |
| Mass Spectrometry (MS) | Confirm molecular weight. | Provides the mass-to-charge ratio, confirming the molecular weight of the compound.[11] |
Visualized Workflows
Diagram 1: General Purification Strategy Selection This flowchart provides a decision-making framework for selecting an appropriate purification strategy based on the initial state of your crude product.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Standard Recrystallization Workflow This diagram outlines the key steps in a standard recrystallization procedure.
Caption: Step-by-step workflow for purification by recrystallization.
References
- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682. PubChem. [Link]
- Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde.
-
4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | C9H14N2O3S | CID 756041. PubChem. [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
- Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
- Sulfonamide purification process - US2777844A.
-
Occurrence and removal of sulfonamide antibiotics and antibiotic resistance genes in conventional and advanced drinking water treatment processes. PubMed. [Link]
-
Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. [Link]
-
Determination of sulfonamides in food samples by membrane-protected micro-solid phase extraction coupled with high performance liquid chromatography. PubMed. [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]
-
What is the best extraction method of sulfonamides group from honey samples?. ResearchGate. [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
-
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC - NIH. [Link]
-
Facile separation of sulfonamides from their degradates by liquid--liquid extraction. PubMed. [Link]
- Purification of sulfonic acids.
-
Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst (RSC Publishing). [Link]
-
Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. [Link]
-
4-aminobenzenesulfonamide. ChemBK. [Link]
-
Making Sulfanilamide from scratch. YouTube. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Patsnap. [Link]
-
4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. Facile separation of sulfonamides from their degradates by liquid--liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN102731327A - Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of sulfonamides in food samples by membrane-protected micro-solid phase extraction coupled with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 1H NMR [m.chemicalbook.com]
- 11. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide in long-term storage
Technical Support Center: 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
Welcome to the dedicated support center for 4-amino-N-(2-hydroxyethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the long-term storage and handling of this compound. Our goal is to provide you with the technical insights and practical methodologies necessary to ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter. The troubleshooting process is designed to be systematic, helping you identify the root cause and implement effective solutions.
Issue 1: The solid compound has changed color (e.g., from white/off-white to yellow, orange, or green).
Q: Why has my powdered 4-amino-N-(2-hydroxyethyl)benzenesulfonamide discolored during storage?
A: Discoloration is a primary visual indicator of chemical degradation. The appearance of this compound can range from white to orange to green, even when new. However, a noticeable change from its original color upon receipt suggests the formation of chromophoric (color-absorbing) degradation products. The two most probable causes are oxidation and photodegradation.
-
Causality—Oxidation: The arylamine functional group (-NH2) on the benzene ring is susceptible to oxidation. Atmospheric oxygen can initiate a cascade of reactions, especially in the presence of trace metal impurities or light, leading to highly colored polymeric impurities. The product's safety data sheet explicitly lists "Strong oxidizing agents" as an incompatible material.[1]
-
Causality—Photodegradation: Sulfonamides, as a class, can be sensitive to light. UV or even ambient light exposure can provide the energy needed to break chemical bonds or generate reactive species. Studies on other sulfonamides have shown that photochemical processes can cleave the molecule, for instance at the S-N bond, leading to various degradation products.[2][3]
-
Documentation: Record the lot number, storage duration, conditions (temperature, light exposure, container type), and the extent of the color change. Photograph the sample alongside a new, unopened sample if available.
-
Solubility Check: Dissolve a small, accurately weighed amount of the discolored material and a reference standard (new material) in a suitable solvent (e.g., Methanol, DMSO). Observe for any differences in solubility or the appearance of particulate matter.
-
Purity Analysis via RP-HPLC: This is the definitive method to quantify the extent of degradation. A reverse-phase high-performance liquid chromatography (RP-HPLC) method can separate the parent compound from its degradation products.[4]
-
Column: C8 or C18 column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient elution is recommended. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: Start with a high percentage of Mobile Phase A, gradually increasing B over 20-30 minutes to elute more hydrophobic degradation products.
-
Detection: PDA or UV detector at a wavelength such as 265 nm.[4]
-
Analysis: Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the discolored sample relative to the reference standard confirms degradation. The goal of such a stability-indicating method is to resolve these new peaks from the main compound.
-
Below is a diagram illustrating the decision-making process when encountering a discolored sample.
Sources
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
Technical Support Center: Overcoming Poor Cell Permeability with Benzenesulfonamide Derivatives
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the common, yet significant, challenge of poor cell permeability in benzenesulfonamide derivatives. Benzenesulfonamides are a cornerstone in medicinal chemistry, serving as the structural basis for a wide range of therapeutics, including antimicrobial, anticancer, and anticonvulsant agents.[1][2][3] However, their inherent physicochemical properties often lead to difficulties in crossing cellular membranes, a critical step for bioavailability and therapeutic efficacy.
This document provides in-depth, practical guidance in a question-and-answer format. We will move from foundational concepts in our FAQs to specific, actionable advice in our Troubleshooting Guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a foundational understanding of the permeability challenges associated with benzenesulfonamide derivatives.
Q1: Why is cell permeability a recurring issue with benzenesulfonamide derivatives?
A: The challenge lies in the core structure of benzenesulfonamide. The sulfonamide group (-SO₂NH₂) is highly polar and capable of forming strong hydrogen bonds with water.[2] While this polarity can be beneficial for interacting with biological targets, it hinders the molecule's ability to passively diffuse across the lipid-rich bilayer of cell membranes.[2][4] Most drugs are absorbed via passive diffusion, which is governed by a concentration gradient and is most efficient for molecules that are lipid-soluble (lipophilic) and un-ionized.[4][5] The inherent polarity and hydrogen-bonding capacity of the sulfonamide moiety often result in low lipophilicity, leading to poor passive diffusion.
Q2: What are the primary molecular mechanisms that limit a compound's cell permeability?
A: There are two main barriers to a compound's entry into a cell:
-
Low Passive Diffusion: This is the most common mechanism for drug absorption, where a compound moves across the cell membrane from an area of high concentration to low concentration without the need for energy.[5] This process is highly dependent on the drug's physicochemical properties. Poor permeability via this route is often due to:
-
High Polarity/Low Lipophilicity: The compound is more soluble in the aqueous environment than in the lipid membrane.
-
High Molecular Weight: Larger molecules diffuse more slowly across the membrane.
-
Strong Hydrogen Bonding Capacity: The molecule forms favorable interactions with water, making it energetically difficult to enter the lipid bilayer.[6]
-
-
Active Efflux: Cells possess transporter proteins, such as P-glycoprotein (P-gp), that act as "pumps" to actively remove foreign substances (xenobiotics) from the cell's interior.[5][7] This is an energy-dependent process that can move a compound against its concentration gradient, effectively keeping intracellular concentrations low even if passive diffusion occurs.[8]
Q3: What are the standard in vitro assays to assess cell permeability, and how do I choose the right one?
A: The two most common and complementary assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
PAMPA: This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane.[9] Its primary advantage is that it only measures passive diffusion, making it a quick, high-throughput, and cost-effective way to assess a compound's intrinsic permeability based on its physicochemical properties.[10][11]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colon adenocarcinoma and differentiate to form a barrier that mimics the human intestinal epithelium.[6][12][13] This model is more biologically complex as it includes not only passive diffusion but also active transport mechanisms, such as efflux pumps.[14] It provides a more comprehensive prediction of in vivo drug absorption.[13]
Choosing the right assay: Start with PAMPA for initial screening of many compounds to quickly identify those with fundamental passive permeability issues. Promising candidates should then be advanced to the Caco-2 assay to check for potential liabilities related to active efflux.
Q4: How do I interpret the data from these permeability assays?
A: The key metrics are the apparent permeability coefficient (Papp) and the efflux ratio (ER).
-
Apparent Permeability Coefficient (Papp): This value, typically reported in cm/s, quantifies the rate at which a compound crosses the membrane or cell monolayer.[13] A higher Papp value indicates better permeability.
-
Efflux Ratio (ER): This is calculated from a bidirectional Caco-2 assay, where permeability is measured in both the absorptive (Apical to Basolateral, A-B) and secretory (Basolateral to Apical, B-A) directions. The ratio is calculated as Papp(B-A) / Papp(A-B).[14]
The following table provides general guidelines for interpreting these values.
| Assay | Metric | Low Permeability | Moderate Permeability | High Permeability | Interpretation |
| PAMPA | Papp (x 10⁻⁶ cm/s) | < 1.5 | 1.5 - 5.0 | > 5.0 | Indicates potential for passive diffusion.[9] |
| Caco-2 | Papp (A-B) (x 10⁻⁶ cm/s) | < 2.0 | 2.0 - 10.0 | > 10.0 | Predicts in vivo absorption.[13] |
| Caco-2 | Efflux Ratio (ER) | < 2.0 | - | > 2.0 | An ER > 2 strongly suggests the compound is a substrate of an active efflux pump.[14] |
Part 2: Troubleshooting Guides
This section provides structured, step-by-step guidance for specific experimental challenges.
Problem 1: My benzenesulfonamide derivative shows low permeability in the PAMPA assay.
A: A low Papp value in the PAMPA assay indicates a fundamental issue with passive diffusion, likely due to the compound's intrinsic physicochemical properties.[9] This is the ideal time for medicinal chemistry intervention, as formulation strategies are unlikely to overcome poor intrinsic permeability.
Diagnostic & Solution Workflow
Caption: Workflow for addressing low passive permeability.
Causality Explained:
-
Step 1 (Analysis): Before making changes, understand the root cause. A low LogP (a measure of lipophilicity), high PSA, or high MW are classic indicators of poor passive diffusion, consistent with the "Rule of 5" for drug-likeness.[6]
-
Step 2 (Modification): The goal is to make the molecule more "greasy" or lipid-friendly to facilitate its entry into the cell membrane.
-
Increasing Lipophilicity: Adding hydrocarbon fragments can significantly improve the LogP. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity.[15]
-
Masking Polar Groups: Temporarily converting polar functional groups into less polar ones (a prodrug strategy) can help the molecule cross the membrane, after which cellular enzymes can cleave the masking group to release the active compound.
-
Reducing H-Bonding: The nitrogen on the sulfonamide is a key hydrogen bond donor. Methylating this position can reduce its interaction with water, thereby improving membrane partitioning.
-
Problem 2: My compound has good PAMPA permeability but low Caco-2 permeability.
A: This is a classic signature of active efflux. The compound has the right physicochemical properties to diffuse passively (as shown by the positive PAMPA result), but it is being actively pumped out of the Caco-2 cells, resulting in low net permeability.[12]
Diagnostic & Solution Workflow
Caption: Discrepancy between PAMPA and Caco-2 assays.
Next Steps: The immediate next step is to confirm that active efflux is occurring. This requires performing a bidirectional Caco-2 permeability assay .
-
Run the Assay: Measure the permeability of your compound in both the A-B (absorptive) and B-A (secretory) directions.
-
Calculate the Efflux Ratio (ER): Use the formula ER = Papp(B-A) / Papp(A-B).
-
Interpret the Result: An ER greater than 2 is a strong confirmation that your compound is a substrate for an efflux pump.[14]
Problem 3: The bidirectional Caco-2 assay confirms a high efflux ratio (>2). How do I proceed?
A: A high efflux ratio confirms your compound is being actively transported out of the cells. The next logical steps are to identify the specific pump involved and then devise a strategy to circumvent it. P-glycoprotein (P-gp) is one of the most common efflux pumps.[12]
Experimental Workflow for Efflux Investigation
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 3. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 5. Drug Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 9. PAMPA | Evotec [evotec.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. enamine.net [enamine.net]
- 13. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00165A [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Inhibitory Activity of Benzenesulfonamide Derivatives Against Carbonic Anhydrases
In the landscape of drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of physiological processes. This guide provides a detailed comparative analysis of the inhibitory activity of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide and its structural analogs against a key class of metalloenzymes: the carbonic anhydrases (CAs). By examining experimental data and elucidating the underlying structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and advancing the therapeutic potential of sulfonamide-based inhibitors.
Introduction: The Enduring Significance of Sulfonamides as Enzyme Inhibitors
Sulfonamides (R-SO₂NH₂) are a class of compounds that have played a pivotal role in the development of modern medicine. Their primary mechanism of action often involves the competitive inhibition of enzymes, a property stemming from the sulfonamide moiety's ability to bind to the metal ion in the active site of metalloenzymes.[1] Among the most well-characterized targets of sulfonamides are the carbonic anhydrases (CAs), a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2]
The physiological importance of CAs is underscored by their involvement in numerous processes, including pH homeostasis, CO₂ transport, and electrolyte secretion. Consequently, the inhibition of specific CA isoforms has been a successful strategy for the treatment of a range of conditions such as glaucoma, epilepsy, and edema.[3][4] This guide will focus on comparing the inhibitory potency of several key benzenesulfonamide derivatives, with a particular focus on the structural features that govern their interaction with different CA isoforms. Due to the limited publicly available inhibitory data for 4-amino-N-(2-hydroxyethyl)benzenesulfonamide, this guide will utilize its close structural analog, 4-(2-Aminoethyl)benzenesulfonamide, as a primary compound for comparison. This substitution allows for a robust, data-driven analysis of the core benzenesulfonamide scaffold.
Comparative Inhibitory Activity Against Human Carbonic Anhydrase Isoforms
The inhibitory potential of a sulfonamide is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher inhibitory potency. The following table summarizes the inhibitory activities of 4-(2-Aminoethyl)benzenesulfonamide and other key sulfonamides against several human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4-(2-Aminoethyl)benzenesulfonamide Derivatives | 393.0 - 453.0 | 374.0 - 474.0 | 39.1 - 138.0 | 46.8 - 3115 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| Dorzolamide (DZA) | >10000 | 5.8 | - | 9.1 |
| Sulfanilamide | 25000 | 2000 | - | - |
Data compiled from multiple sources.[1][3][5][6] Note: The data for 4-(2-Aminoethyl)benzenesulfonamide represents a range observed for its Schiff base derivatives.[5]
Expert Analysis of the Data:
The data clearly illustrates the significant impact of structural modifications on the inhibitory activity and isoform selectivity of benzenesulfonamides.
-
4-(2-Aminoethyl)benzenesulfonamide Derivatives: These compounds exhibit moderate to potent inhibition, particularly against the tumor-associated isoform hCA IX.[5] The variability in their activity against hCA XII suggests that modifications to the aminoethyl side chain can be strategically employed to tune isoform selectivity.
-
Acetazolamide (AAZ): As a clinically used, broad-spectrum CA inhibitor, acetazolamide demonstrates potent inhibition against hCA II, IX, and XII, with weaker activity against hCA I.[2][3] Its widespread activity is a key factor in its therapeutic applications but can also contribute to off-target effects.[4]
-
Dorzolamide (DZA): This topical antiglaucoma agent showcases high potency and selectivity for hCA II and hCA XII over hCA I.[6] This isoform selectivity is a critical attribute for minimizing systemic side effects.
-
Sulfanilamide: The parent compound, sulfanilamide, is a significantly weaker inhibitor of hCA I and II compared to its more complex derivatives.[1] This highlights the importance of the substitutions on the benzenesulfonamide core for achieving high-affinity binding.
The Molecular Basis of Inhibition: A Mechanistic Overview
The inhibitory action of sulfonamides on carbonic anhydrases is a well-established mechanism. The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) coordinates directly with the zinc ion (Zn²⁺) in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion that is essential for catalysis. This interaction is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the side chain of a conserved threonine residue (Thr199 in hCA II) within the active site.
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
This "tail" strategy, where different R groups are appended to the benzenesulfonamide scaffold, allows for the exploration of interactions with residues in and around the active site, leading to variations in binding affinity and isoform selectivity.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To ensure the trustworthiness and reproducibility of the comparative data, a standardized experimental protocol is essential. The following is a detailed methodology for a common in vitro colorimetric assay for measuring carbonic anhydrase inhibition.
Principle:
This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 400 nm, is proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.[7]
Materials and Reagents:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Test sulfonamide compounds (including a reference inhibitor like Acetazolamide)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 400 nm
Experimental Workflow:
Caption: Workflow for In Vitro Carbonic Anhydrase Inhibition Assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of each CA isoform in the assay buffer.
-
Prepare a 20 mM stock solution of p-NPA in acetonitrile.
-
Prepare 10 mM stock solutions of all sulfonamide inhibitors in DMSO. Further dilute the inhibitors in assay buffer to the desired concentrations.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add:
-
140 µL of Assay Buffer
-
10 µL of the inhibitor solution at various concentrations (or DMSO for the control).
-
10 µL of the CA enzyme solution.
-
-
Pre-incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 40 µL of the p-NPA substrate solution to each well.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plots.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) for the substrate are known.
-
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the continued importance of the benzenesulfonamide scaffold in the design of potent and selective enzyme inhibitors. While 4-(2-Aminoethyl)benzenesulfonamide derivatives show promise, particularly against the cancer-related isoform hCA IX, there is considerable scope for further optimization. The detailed experimental protocol provides a robust framework for researchers to conduct their own comparative studies, ensuring data integrity and comparability across different laboratories.
Future research in this area should focus on synthesizing and evaluating a broader range of derivatives of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide to establish a more direct structure-activity relationship. Furthermore, exploring the inhibitory profiles of these compounds against a wider panel of CA isoforms will be crucial for identifying candidates with improved selectivity and therapeutic potential. The strategic application of the principles and methodologies outlined in this guide will undoubtedly contribute to the development of the next generation of sulfonamide-based therapeutics.
References
-
Durgun, M., et al. (2015). The Schiff derivatives of 4-(2- aminoethyl)-benzenesulfonamide IV demonstrate varied inhibition against CAs I, II, IX, and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 790-796. [Link]
-
Güzel, Ö., et al. (2009). 4-Amino-substituted benzenesulfonamides as inhibitors of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 17(10), 3629-3635. [Link]
-
El-Azab, A. S., et al. (2022). Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. Molecules, 27(22), 7805. [Link]
-
Duivenvoorden, W. C., et al. (2015). Inhibition of carbonic anhydrase IX (CA9) sensitizes renal cell carcinoma to ionizing radiation. Oncology Reports, 34(4), 1968-1976. [Link]
-
Ramzan, F., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2173815. [Link]
-
Sugrue, M. F. (2000). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 16(3), 283-298. [Link]
-
Alaa, A. M., et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Molecular Structure, 1292, 136151. [Link]
-
Geers, C., & Gros, G. (1988). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv, 413(1), 54-61. [Link]
-
ResearchGate. (n.d.). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,.... [Link]
-
Bua, S., et al. (2018). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. Molecules, 23(11), 2993. [Link]
-
Maren, T. H. (1995). Dose Response and Duration of Action of Dorzolamide, a Topical Carbonic Anhydrase Inhibitor. American Journal of Ophthalmology, 120(2), 180-186. [Link]
-
Demir, N., et al. (2015). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 154-158. [Link]
-
Tsikas, D. (2022). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 229-246. [Link]
-
Shapiro, A. B. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement? ResearchGate. [Link]
-
De Luca, L., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7084-7100. [Link]
-
Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International Journal of Molecular Sciences, 20(15), 3737. [Link]
-
Gecyte, L., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2490. [Link]
-
Siesky, B., et al. (2012). Literature Review and Meta-Analysis of Topical Carbonic Anhydrase Inhibitors and Ocular Blood Flow. Survey of Ophthalmology, 57(4), 311-322. [Link]
-
Maren, T. H., & Sanyal, G. (1983). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Molecular Pharmacology, 23(2), 439-444. [Link]
-
Cadogan, M. (2020). Pharm 101: Acetazolamide. LITFL. [Link]
-
Demir, N., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 169-174. [Link]
-
Tu, C., et al. (2022). Phosphorylation Strongly Affects the Inhibition of Human Carbonic Anhydrase I CO2 Hydration Activity. ChemRxiv. [Link]
-
Teppema, L. J., & Dahan, A. (2001). The carbonic anhydrase inhibitors methazolamide and acetazolamide have different effects on the hypoxic ventilatory response in the anaesthetized cat. The Journal of Physiology, 537(Pt 3), 979–990. [Link]
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Multi-Pronged Approach to Confirming the Binding Mode of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide to Carbonic Anhydrase II
For researchers in drug discovery and development, definitively characterizing the interaction between a small molecule and its protein target is paramount. This guide provides a comprehensive, in-depth comparison of experimental strategies to confirm the binding mode of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide, a representative benzenesulfonamide compound. Given the extensive literature on this chemical class, we will use human Carbonic Anhydrase II (hCA II), a well-characterized and common target of sulfonamides, as our exemplary protein.[1][2][3][4][5][6][7][8] This guide will navigate through a logical workflow, from initial computational predictions to high-resolution structural elucidation and validation, empowering researchers to generate robust and reliable data.
The Rationale for a Multi-Technique Approach
The Central Hypothesis: A Classic Interaction
Benzenesulfonamides are classic inhibitors of carbonic anhydrases.[1][3][5][6][7][8] The primary binding hypothesis for this class of molecules involves the coordination of the deprotonated sulfonamide group to the catalytic zinc ion in the active site of the enzyme.[5] The aromatic ring and its substituents then form additional interactions with hydrophobic and hydrophilic pockets within the active site, dictating isoform selectivity and affinity.[2][5] Our experimental journey will be to rigorously test this hypothesis for 4-amino-N-(2-hydroxyethyl)benzenesulfonamide.
A Strategic Workflow for Binding Mode Confirmation
Our approach is a sequential and logical progression of experiments, each building upon the last. This workflow is designed to maximize information while efficiently utilizing resources.
Figure 1: A strategic workflow for confirming the binding mode of a small molecule to its target protein.
Phase 1: Computational Prediction and Thermodynamic Characterization
Computational Docking: The Initial Hypothesis
Why we do it: Molecular docking serves as a powerful initial step to predict the most likely binding pose of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide within the active site of hCA II.[6] This in silico experiment generates a structural hypothesis that will be tested and refined by subsequent biophysical and structural methods.
Experimental Protocol:
-
Protein Preparation: Obtain the crystal structure of hCA II from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Preparation: Generate a 3D structure of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide and perform energy minimization.
-
Docking Simulation: Utilize a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of the ligand within the defined active site of hCA II.
-
Analysis: Analyze the top-scoring poses for key interactions, such as the coordination of the sulfonamide group with the active site zinc ion and hydrogen bonding or hydrophobic interactions with nearby residues.
Isothermal Titration Calorimetry (ITC): Measuring the Energetics of Binding
Why we do it: ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.[9][10][11][12][13] This label-free technique determines the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment.[9][10][11] This is a crucial first experimental validation of a direct interaction.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of purified hCA II (typically in the low µM range) and a more concentrated solution of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide (typically 10-20 fold higher than the protein concentration) in the same buffer.
-
Titration: Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Data Acquisition: Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to extract the thermodynamic parameters.
Phase 2: Kinetic Analysis and Solution-State Structural Insights
Surface Plasmon Resonance (SPR): Real-Time Kinetics
Why we do it: SPR is a label-free optical technique that provides real-time data on the association (kon) and dissociation (koff) rates of the protein-ligand interaction.[7] This kinetic information complements the thermodynamic data from ITC and offers a more dynamic view of the binding event.
Experimental Protocol:
-
Chip Preparation: Immobilize purified hCA II onto a sensor chip surface.
-
Analyte Injection: Flow a series of concentrations of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the ligand binding to the immobilized protein.
-
Data Analysis: Fit the resulting sensorgrams to a kinetic model to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constant (KD).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Interaction in Solution
Why we do it: NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing atomic-level information about the binding interface.[1][6] Both ligand-observed and protein-observed NMR experiments can be employed to map the binding site and determine the conformation of the bound ligand.[6]
Experimental Protocol (Protein-Observed 1H-15N HSQC):
-
Protein Preparation: Prepare a sample of uniformly 15N-labeled hCA II.
-
Data Acquisition: Acquire a 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein in the absence of the ligand.
-
Titration: Acquire a series of 1H-15N HSQC spectra upon incremental addition of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide.
-
Analysis: Monitor the chemical shift perturbations (CSPs) of the protein's backbone amide signals. Residues with significant CSPs are likely at or near the binding site.
Phase 3: High-Resolution Structure and Validation
X-Ray Crystallography: The Atomic-Level Blueprint
Why we do it: X-ray crystallography provides the highest resolution, three-dimensional structure of the protein-ligand complex.[3][4][8] This "gold standard" technique allows for the direct visualization of the binding mode, including the precise orientation of the ligand and its interactions with the protein at an atomic level.[3]
Experimental Protocol:
-
Crystallization: Co-crystallize hCA II with an excess of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide or soak pre-formed apo-protein crystals in a solution containing the ligand.
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Build a model of the protein-ligand complex into the electron density and refine it to obtain the final high-resolution structure.
-
Analysis: Analyze the final structure to visualize the precise interactions between the ligand and the protein, confirming the binding pose predicted by docking and supported by the biophysical data.
Site-Directed Mutagenesis: Validating Key Interactions
Why we do it: Site-directed mutagenesis is a powerful tool to validate the functional importance of specific amino acid residues in the binding pocket identified by crystallography or NMR. By mutating a key interacting residue and observing a significant decrease in binding affinity, we can confirm its critical role in the binding event.
Experimental Protocol:
-
Mutagenesis: Identify a key residue from the structural data (e.g., a residue that forms a crucial hydrogen bond with the ligand). Use site-directed mutagenesis to change this residue to one that cannot form the same interaction (e.g., alanine).
-
Protein Expression and Purification: Express and purify the mutant protein.
-
Binding Assay: Re-evaluate the binding of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide to the mutant protein using ITC or SPR.
-
Analysis: A significant increase in the KD value for the mutant protein compared to the wild-type protein confirms the importance of the mutated residue in the binding interaction.
Comparison of Key Techniques
| Technique | Information Provided | Strengths | Limitations |
| Computational Docking | Predicted binding pose, potential interactions | Fast, cost-effective, generates hypotheses | Not experimental data, can be inaccurate |
| Isothermal Titration Calorimetry (ITC) | KD, stoichiometry, ΔH, ΔS | Label-free, complete thermodynamic profile | Requires relatively large amounts of sample |
| Surface Plasmon Resonance (SPR) | kon, koff, KD | Real-time, high-throughput, label-free | Immobilization can affect protein conformation |
| NMR Spectroscopy | Binding site mapping, solution structure | Atomic-level detail in solution, no crystallization needed | Requires stable isotopes, protein size limitations |
| X-Ray Crystallography | High-resolution 3D structure | "Gold standard" for structural detail | Requires well-diffracting crystals, provides a static picture |
| Site-Directed Mutagenesis | Functional importance of specific residues | Validates structural data, confirms key interactions | Can sometimes cause protein misfolding |
Conclusion
References
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.). Google Patents.
-
4-(2-Aminoethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
4-(2-Hydroxyethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed. Retrieved January 25, 2026, from [Link]
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (n.d.). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]
-
Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Publications. Retrieved January 25, 2026, from [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Bentham Science. Retrieved January 25, 2026, from [Link]
-
Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. (2021). PubMed. Retrieved January 25, 2026, from [Link]
-
4-amino-N-(2-phenylethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). PubMed. Retrieved January 25, 2026, from [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved January 25, 2026, from [Link]
-
NMR-based analysis of protein-ligand interactions. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
X-ray crystallography in drug discovery. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube. Retrieved January 25, 2026, from [Link]
-
NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Rad. Retrieved January 25, 2026, from [Link]
-
Protein X-ray Crystallography in Drug Discovery. (n.d.). Creative Biostructure. Retrieved January 25, 2026, from [Link]
-
Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. (2024). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Isothermal Titration Calorimetry (ITC) – iTC200. (n.d.). National Cancer Institute. Retrieved January 25, 2026, from [Link]
-
Identification of a new nucleotide binding site by structural alignment and site directed mutagenesis. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
Sources
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(2-氨乙基)苯磺酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | C9H14N2O3S | CID 756041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ensuring Reproducibility in Research: A Comparative Guide to 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth analysis of the factors influencing the reproducibility of results obtained using 4-amino-N-(2-hydroxyethyl)benzenesulfonamide, a key intermediate in pharmaceutical synthesis and a valuable tool in biochemical research. While direct inter-laboratory comparative studies on this specific compound are not prevalent in the literature, this guide synthesizes established principles of chemical synthesis and analysis to provide a framework for ensuring consistent and reliable outcomes.
The Central Role of Synthesis and Characterization in Reproducibility
The journey to reproducible findings begins with the compound itself. Variations in the synthesis and purification of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide can introduce impurities that may significantly impact downstream applications. Different synthetic routes, or even minor deviations in a standard procedure, can lead to different impurity profiles between batches or laboratories.
A common synthetic pathway involves the reaction of a protected 4-aminobenzenesulfonyl chloride with 2-aminoethanol. The choice of protecting group for the amino moiety, the reaction solvent, temperature, and purification method are all critical parameters that must be precisely controlled and reported to ensure that other researchers can faithfully replicate the synthesis.
Generalized Synthetic Workflow:
Caption: Generalized synthetic workflow for 4-amino-N-(2-hydroxyethyl)benzenesulfonamide.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized representation. Researchers should consult specific patents and publications for detailed reaction conditions.
-
Protection: React 4-aminobenzenesulfonamide with an appropriate protecting agent (e.g., acetic anhydride) to yield the N-acetylated derivative.
-
Chlorosulfonation: Treat the protected compound with a chlorosulfonating agent (e.g., chlorosulfonic acid) to produce the corresponding sulfonyl chloride.
-
Amidation: React the sulfonyl chloride with 2-aminoethanol in a suitable solvent.
-
Deprotection: Remove the protecting group under acidic or basic conditions to yield the crude product.
-
Purification: Purify the crude 4-amino-N-(2-hydroxyethyl)benzenesulfonamide by recrystallization or column chromatography to obtain a high-purity final product.
The Critical Step of Characterization:
Thorough characterization is non-negotiable for ensuring the identity and purity of the synthesized compound. Discrepancies in analytical data are a primary source of irreproducibility.
| Analytical Technique | Purpose | Potential for Variation and Best Practices |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the chemical structure and identifies organic impurities. | Variations in solvent, instrument calibration, and spectral interpretation can lead to discrepancies. Best Practice: Report detailed acquisition parameters and provide full spectral assignments. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | Different ionization techniques can produce different fragmentation patterns. Best Practice: Specify the ionization method (e.g., ESI, CI) and report the high-resolution mass measurement. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Sample preparation (e.g., KBr pellet, thin film) can affect the spectrum. Best Practice: Describe the sample preparation method and report the frequencies of key vibrational bands. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | The choice of column, mobile phase, and detector can significantly impact the results. Best Practice: Report all chromatographic conditions in detail, including the make and model of the column, and provide the chromatogram showing the purity assessment. |
Applications and Associated Reproducibility Challenges
The primary applications of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide are as a key intermediate in the synthesis of pharmaceuticals, such as the antidiabetic drug Glipizide[1][2], and in the development of carbonic anhydrase inhibitors[3].
Workflow for Use as a Synthetic Intermediate:
Caption: Workflow for using the compound as a synthetic intermediate.
Reproducibility in Synthesis:
When used as a building block, the purity of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide is paramount. Trace impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts in the final active pharmaceutical ingredient (API).
Comparative Table of Factors Affecting Reproducibility in Synthesis:
| Factor | Potential for Variation | Recommendation for Ensuring Reproducibility |
| Purity of Starting Material | Different suppliers or batches may have varying levels of impurities. | Always characterize the starting material by HPLC and/or NMR before use. |
| Reaction Conditions | Minor differences in temperature, reaction time, or stirring speed can affect the reaction outcome. | Use calibrated equipment and precisely control and report all reaction parameters. |
| Solvent Quality | The grade and water content of the solvent can influence the reaction. | Use high-purity, dry solvents and report the grade and source. |
| Work-up and Purification | Variations in extraction, washing, and crystallization procedures can affect the purity and yield of the final product. | Provide a detailed, step-by-step description of the work-up and purification process. |
Best Practices for Ensuring Reproducible Findings
To mitigate the risks of irreproducibility, researchers should adopt a set of best practices when working with 4-amino-N-(2-hydroxyethyl)benzenesulfonamide and other chemical reagents.
-
Thorough Documentation: Maintain a detailed laboratory notebook that records every aspect of the experiment, including the source and lot number of all reagents, precise experimental conditions, and all analytical data.
-
Use of Validated Methods: Whenever possible, use analytical and experimental methods that have been validated and are widely accepted in the field.
-
Open Data and Methods: Share detailed protocols and raw data in publications or public repositories to allow other researchers to replicate the work[4][5].
-
Mind the Three S's: For any small molecule, be mindful of its S olvent, S olubility, and S tability to ensure its optimal performance[6].
-
Acknowledge Negative Results: The publication of negative results is crucial for preventing other researchers from repeating experiments that are unlikely to succeed and provides a more complete picture of the compound's properties[5][7].
By adhering to these principles of meticulous synthesis, thorough characterization, and transparent reporting, the scientific community can enhance the reproducibility of findings related to 4-amino-N-(2-hydroxyethyl)benzenesulfonamide and advance the fields of drug discovery and chemical research.
References
-
Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13357-13379. Available at: [Link]
- Google Patents. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. CN106336366A.
-
Žalėnienė, G., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 29(1), 235. Available at: [Link]
-
Jadhav, S. B., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(1), 203-218. Available at: [Link]
-
Gaikwad, N. D., et al. (2017). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research, 9(6), 230-236. Available at: [Link]
-
Al-Ostath, A. H., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3189. Available at: [Link]
-
Al-Shammari, D., et al. (2021). Understanding experiments and research practices for reproducibility: an exploratory study. PeerJ, 9, e11224. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Applications of 4-(2-Aminoethyl)benzenesulfonamide in Pharmaceutical Synthesis. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15636. Available at: [Link]
-
Arshad, N., et al. (2023). Synthesis, characterization, computational, excited state properties, wave function, and molecular docking studies of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide. Journal of Molecular Structure, 1286, 135539. Available at: [Link]
-
Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. Available at: [Link]
-
DoNotEdit. (2022). 5 Main Factors Affecting Reproducibility in Research. Available at: [Link]
-
IntHout, J., et al. (2016). Effect of Initial Conditions on Reproducibility of Scientific Research. Journal of Biometrics & Biostatistics, 7(4), 1000309. Available at: [Link]
-
Sheoran, A., et al. (2021). Synthesis of Benzenesulfonamide Derivatives Via Ring Opening of Aziridines In The Presence of Magnetically Retrievable Graphene. Research Square. Available at: [Link]
-
Al-Jaff, B. O. A., & Abdulrahman, N. O. (2023). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. The Scientific Journal of Cihan University-Erbil, 7(2), 53-58. Available at: [Link]
-
Angeli, A., et al. (2020). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. RSC Medicinal Chemistry, 11(12), 1469-1478. Available at: [Link]
-
PubChem. (n.d.). 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 5 Main Factors Affecting Reproducibility in Research| DoNotEdit [donotedit.com]
Interpreting High-Resolution Mass Spectrometry Data for 4-amino-N-(2-hydroxyethyl)benzenesulfonamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of small molecules is a critical step in ensuring the safety and efficacy of therapeutic candidates. 4-amino-N-(2-hydroxyethyl)benzenesulfonamide, a key structural motif in various pharmacologically active compounds, presents a unique analytical challenge. This guide provides an in-depth interpretation of its mass spectrometry data, comparing the insights gained from high-resolution mass spectrometry (HRMS) with alternative analytical techniques. By understanding the nuances of its fragmentation behavior and the comparative strengths of different analytical approaches, researchers can confidently characterize this molecule and its analogues.
The Power of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of a compound. When coupled with a separation technique like liquid chromatography (LC), LC-MS provides a powerful platform for analyzing complex mixtures and identifying individual components. In this guide, we will focus on the interpretation of data obtained from Electrospray Ionization (ESI), a soft ionization technique that is well-suited for polar molecules like 4-amino-N-(2-hydroxyethyl)benzenesulfonamide.
Predicted Mass Spectrum and Key Structural Features
In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated molecule, [M+H]⁺, at an m/z of 217.0674 .
Deciphering the Fragmentation Pattern: A Step-by-Step Interpretation
Tandem mass spectrometry (MS/MS) experiments, where the protonated molecule is isolated and fragmented, provide crucial structural information. The fragmentation of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide is anticipated to follow characteristic pathways for aromatic sulfonamides and N-substituted ethanolamines.
Primary Fragmentation Pathways
A hallmark of aromatic sulfonamide fragmentation is the neutral loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[1] This is a frequently observed reaction in the mass spectrometry of such compounds.[1] Another key fragmentation is expected to occur at the N-S bond, leading to the formation of characteristic ions.
Table 1: Predicted Key Fragment Ions for 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 217.0674 | [M+H]⁺ | Protonated parent molecule |
| 153.0658 | [M+H - SO₂]⁺ | Neutral loss of sulfur dioxide from the protonated parent molecule. |
| 156.0119 | [C₆H₄NH₂SO₂]⁺ | Cleavage of the N-S bond, retaining the aminobenzenesulfonyl moiety. |
| 92.0500 | [C₆H₄NH₂]⁺ | Further fragmentation of the m/z 156 ion with loss of SO₂. |
| 61.0599 | [HOCH₂CH₂NH₂]⁺ | Cleavage of the N-S bond, retaining the N-(2-hydroxyethyl)amino moiety. |
| 44.0497 | [CH₂CH₂NH₂]⁺ | Loss of water from the m/z 61 ion. |
Visualizing the Fragmentation
The following diagram illustrates the predicted fragmentation cascade of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide.
Caption: Predicted ESI-MS/MS fragmentation pathway of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide.
Experimental Protocol: A Guide to LC-MS/MS Analysis
To obtain high-quality mass spectrometry data for 4-amino-N-(2-hydroxyethyl)benzenesulfonamide, a robust LC-MS/MS method is essential. The following protocol provides a starting point for method development.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh and dissolve the 4-amino-N-(2-hydroxyethyl)benzenesulfonamide standard in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition.
Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column is a suitable choice for separating this polar compound.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is recommended.[2] The formic acid aids in protonation for positive ion mode ESI.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is appropriate for standard analytical columns.
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 30-40 °C) ensures reproducible retention times.
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan MS to identify the [M+H]⁺ ion, followed by product ion scan (MS/MS) of the precursor ion at m/z 217.07.
-
Capillary Voltage: Typically in the range of 3-4 kV.
-
Gas Temperatures and Flow Rates: Optimize the drying gas and nebulizer gas parameters to ensure efficient desolvation.
-
Collision Energy: Perform a collision energy ramp to determine the optimal energy for generating a rich fragmentation spectrum.
Comparative Analysis: Alternative Methodologies
While LC-MS/MS provides unparalleled sensitivity and structural information, other analytical techniques can also be employed for the analysis of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide, each with its own advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of sulfonamides.[3][4]
-
Principle: Separation is achieved based on the compound's polarity on a reversed-phase column, and detection is based on its absorbance of UV light. The aromatic ring in 4-amino-N-(2-hydroxyethyl)benzenesulfonamide will exhibit strong UV absorbance.
-
Advantages:
-
Cost-effective and readily available instrumentation.
-
Simple method development.
-
Provides reliable quantitative data.[4]
-
-
Limitations:
-
Lacks the specificity of mass spectrometry; co-eluting impurities with similar UV spectra can interfere with quantification.
-
Provides no direct structural information beyond the retention time and UV spectrum.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis is another powerful separation technique that can be used for the analysis of sulfonamides.[5][6]
-
Principle: Separation occurs in a capillary filled with an electrolyte solution under the influence of an electric field. The separation is based on the charge-to-size ratio of the analytes.[6]
-
Advantages:
-
High separation efficiency and resolution.
-
Low sample and reagent consumption.
-
Can be coupled to a mass spectrometer (CE-MS) for enhanced specificity.
-
-
Limitations:
-
Lower loading capacity compared to HPLC.
-
Sensitivity can be a limitation without pre-concentration techniques.
-
Method Comparison: A Head-to-Head Evaluation
The choice of analytical technique depends on the specific research question.
Table 2: Comparison of Analytical Techniques for 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
| Parameter | LC-MS/MS | HPLC-UV | Capillary Electrophoresis (CE) |
| Specificity | Very High | Moderate | High |
| Sensitivity | Very High | Moderate | Moderate to High |
| Structural Information | High (Fragmentation Pattern) | Low (UV Spectrum) | Low |
| Quantitative Accuracy | High | High | High |
| Cost & Complexity | High | Low | Moderate |
| Throughput | High | High | Moderate |
Workflow for Method Selection
The following diagram outlines a logical workflow for selecting the appropriate analytical method.
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(2-Aminoethyl)benzenesulfonamide | SIELC Technologies [sielc.com]
- 3. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of sulfonamides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
The Bench Scientist's Guide to Bridging the Gap: Correlating In Vitro Binding Affinity with Cellular Activity for Benzenesulfonamides
A Senior Application Scientist's Perspective on Navigating the Complexities of Drug Discovery
In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. For researchers working with benzenesulfonamides, a versatile class of compounds targeting enzymes like carbonic anhydrases (CAs), a critical hurdle lies in translating potent in vitro binding affinity into robust cellular activity. This guide provides a comprehensive comparison of benzenesulfonamides, delving into the experimental data that both supports and confounds this correlation. We will explore the causality behind experimental choices, present detailed protocols for key assays, and dissect the factors that often lead to a disconnect between the benchtop and the cell.
The In Vitro vs. Cellular Dichotomy: A Tale of Two Data Points
The initial stages of drug discovery heavily rely on in vitro assays to determine the binding affinity of a compound for its purified target enzyme. This is often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). While a low nanomolar Kᵢ value can generate significant excitement, it is by no means a guarantee of cellular efficacy. The cellular environment introduces a myriad of complexities that can drastically alter a compound's performance.
This guide will focus on a selection of ureido-substituted benzenesulfonamides, a class of inhibitors that have shown significant promise, particularly against the tumor-associated carbonic anhydrase IX (CA IX).[1][2] We will examine their in vitro inhibitory activity against CA IX and compare it with their cytotoxic effects on breast cancer cell lines, such as MCF-7 and MDA-MB-468, which are known to express CA IX, especially under hypoxic conditions.[3][4]
Comparative Analysis of Benzenesulfonamide Inhibitors
The following table summarizes the in vitro binding affinity (Kᵢ against CA IX) and the corresponding cellular activity (IC₅₀ against breast cancer cell lines) for a selection of benzenesulfonamide derivatives. This direct comparison highlights the often-observed disparity between the two metrics.
| Compound | Target | In Vitro Kᵢ (nM) | Cell Line | Cellular IC₅₀ (µM) | Reference |
| SLC-0111 | CA IX | 45 | MDA-MB-468 | 70 | [3][5] |
| MCF-7 | 100 | [3] | |||
| SLC-149 | CA IX | Similar to SLC-0111 | Breast Cancer Cell Lines | Minimal effect on cell growth | [5] |
| FC-531 (SLC-0111 derivative) | CA IX | Not explicitly stated, potent CA inhibitor | TNBC and Melanoma cells | Significant reduction in cell growth | [1] |
| Compound 12d | CA IX | Not explicitly stated, potent CA inhibitor | MDA-MB-468 (hypoxic) | 3.99 | [6] |
| Compound 12i | CA IX | 38.8 | MDA-MB-468 (hypoxic) | 1.48 | [6] |
| BSM-0004 | CA IX | 96 | MCF-7 | Effective cytotoxicity | [2] |
Key Observations:
-
SLC-0111 , a compound that has entered clinical trials, demonstrates potent inhibition of CA IX in vitro.[1][2] Its cellular activity, while present, is in the micromolar range, a significant jump from its nanomolar Kᵢ.
-
SLC-149 , a derivative of SLC-0111, shows a stark disconnect. Despite potent in vitro binding, it has minimal impact on cancer cell growth, suggesting that target engagement alone is not sufficient to elicit a cytotoxic response.[5] This highlights the potential for non-catalytic roles of the target enzyme or off-target effects of the compound.[5]
-
Compounds 12d and 12i showcase how structural modifications can influence both enzymatic inhibition and cellular potency, with 12i being a more potent inhibitor of both the enzyme and cell growth under hypoxic conditions.[6]
Demystifying the Discrepancy: Factors Influencing Cellular Activity
The transition from a purified enzyme in a test tube to a complex cellular system introduces several variables that can impact a compound's efficacy. Understanding these factors is paramount for designing effective drugs.
-
Cell Permeability: For intracellular targets, a compound must first cross the cell membrane. Poor membrane permeability is a common reason for a potent in vitro inhibitor to fail in a cellular context. The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption and can provide valuable insights into a compound's ability to enter cells.[7][8]
-
Metabolism: Cells possess metabolic machinery that can modify or inactivate a drug. This can lead to a lower effective concentration of the active compound at the target site.
-
Efflux Pumps: Cancer cells, in particular, can overexpress efflux pumps that actively transport foreign compounds out of the cell, thereby reducing their intracellular concentration and diminishing their therapeutic effect.
-
Off-Target Effects: A compound may interact with other cellular components, leading to unexpected toxicities or a modulation of its intended activity. These off-target effects can sometimes be the primary driver of the observed cellular phenotype, rather than the inhibition of the intended target.[9][10]
-
Non-Catalytic Functions of the Target: The biological role of an enzyme may extend beyond its catalytic activity. For instance, CA IX is known to be involved in cell adhesion and signaling.[5] An inhibitor that only blocks the active site might not affect these non-catalytic functions, which could be crucial for cell survival and proliferation.
Visualizing the Drug Discovery Workflow
The following diagram illustrates the typical workflow in early-stage drug discovery, highlighting the key decision points where the correlation between in vitro and cellular data is assessed.
Caption: Workflow for the stopped-flow CO₂ hydration assay.
Cellular Activity: MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cultured cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a benzenesulfonamide compound on the viability of a specific cell line.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cancer cell line (e.g., MCF-7 or MDA-MB-468)
-
Complete cell culture medium
-
Benzenesulfonamide inhibitor stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the benzenesulfonamide inhibitor in complete culture medium. Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂). For experiments investigating hypoxia-induced targets like CA IX, a hypoxic incubator should be used.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Step-by-step workflow for the MTT cell viability assay.
Conclusion: A Holistic Approach to Drug Discovery
The correlation between in vitro binding affinity and cellular activity for benzenesulfonamides is a complex interplay of multiple factors. While potent enzyme inhibition is a crucial starting point, it is not the sole determinant of therapeutic success. A comprehensive understanding of a compound's physicochemical properties, its interaction with the cellular machinery, and the multifaceted roles of its target are essential for navigating the path from a promising hit to a viable drug candidate.
By employing a multi-faceted approach that combines rigorous in vitro and cellular assays with a deep understanding of the underlying biological complexities, researchers can make more informed decisions and increase the likelihood of developing effective benzenesulfonamide-based therapeutics. This guide serves as a foundational resource for scientists in this endeavor, emphasizing the importance of looking beyond a single data point and embracing a holistic view of drug action.
References
-
An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. (2025). Journal of Experimental & Clinical Cancer Research. [Link]
-
Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. (n.d.). National Center for Biotechnology Information. [Link]
-
SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. (n.d.). National Center for Biotechnology Information. [Link]
-
Carbonic Anhydrase Inhibitors Drug Design. (n.d.). National Center for Biotechnology Information. [Link]
-
Translating slow-binding inhibition kinetics into cellular and in vivo effects. (n.d.). National Center for Biotechnology Information. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI. [Link]
-
Caco-2 cell permeability assays to measure drug absorption. (n.d.). National Center for Biotechnology Information. [Link]
-
An overview of carbohydrate-based carbonic anhydrase inhibitors. (n.d.). Taylor & Francis Online. [Link]
-
Translating slow-binding inhibition kinetics into cellular and in vivo effects. (2015). ResearchGate. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). National Center for Biotechnology Information. [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). National Center for Biotechnology Information. [Link]
-
Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. (2025). Frontiers. [Link]
-
The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. (2025). ResearchGate. [Link]
-
Enzyme Therapy: Current Challenges and Future Perspectives. (n.d.). National Center for Biotechnology Information. [Link]
-
Inhibition of CA IX/XII by SLC-0111 sensitizes HNSCC cells to Cis-Pt.... (n.d.). ResearchGate. [Link]
-
Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. (n.d.). Semantic Scholar. [Link]
-
Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. (2022). MDPI. [Link]
-
Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. (n.d.). AACR Journals. [Link]
-
Advances in structure-based drug discovery of carbonic anhydrase inhibitors. (n.d.). ResearchGate. [Link]
-
Carbonic Anhydrase Activity Assay. (2019). Protocols.io. [Link]
-
Caco-2 cell permeability assays to measure drug absorption. (2025). ResearchGate. [Link]
-
Enzyme inhibitors: strategies and challenges in drug design. (2023). IT Medical Team. [Link]
-
Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Disclosing the Power of Enzyme Inhibition: From Basic Biology to Therapeutic Innovation. (2024). Research and Reviews. [Link]
-
Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. (2019). ACS Publications. [Link]
-
An in silico model to study the impact of carbonic anhydrase IX expression on tumour growth and anti-PD-1 therapy. (2023). National Center for Biotechnology Information. [Link]
-
4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. (n.d.). ACS Publications. [Link]
-
Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. (2023). MDPI. [Link]
-
Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzod[1][11]ioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. rroij.com [rroij.com]
- 11. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-amino-N-(2-hydroxyethyl)benzenesulfonamide proper disposal procedures
As a Senior Application Scientist, I understand that moving from the bench to waste disposal requires the same level of rigor and attention to detail as your primary research. The proper handling and disposal of chemical reagents like 4-amino-N-(2-hydroxyethyl)benzenesulfonamide are not just a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for managing this specific chemical waste stream, ensuring the safety of your personnel and the integrity of your facility.
Hazard Characterization and Its Implications for Disposal
Before we can define the disposal procedure, we must first understand the inherent risks of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide. This compound belongs to the sulfonamide class of chemicals. While some sulfonamides are relatively benign, many, including this specific reagent, present a multi-faceted hazard profile that dictates a cautious approach to waste management.
Safety Data Sheets (SDS) and aggregated toxicological data from sources like the European Chemicals Agency (ECHA) provide a critical starting point for risk assessment.[1] The primary hazards associated with this compound are summarized below.
Table 1: GHS Hazard Profile for 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
| Hazard Class | Hazard Statement | GHS Code | Causality for Disposal Protocol |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Prohibits disposal in general trash or drains where it could enter the environment or expose sanitation workers.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H314 | Mandates the use of robust Personal Protective Equipment (PPE) during handling and disposal. All contaminated materials (gloves, wipes, etc.) must be treated as hazardous waste.[1][2] |
| Serious Eye Damage | Causes serious eye irritation | H319 | Reinforces the need for protective eyewear and dictates that any contaminated equipment must be thoroughly decontaminated or disposed of as hazardous waste.[1] |
| Aquatic Toxicity | May cause long lasting harmful effects to aquatic life | H413 | This is a critical factor that explicitly prohibits disposal via the sewer system ("sewering"), as the compound can persist and cause ecological damage. |
Source: Aggregated data from ECHA C&L Inventory.[1]
The physical form of the compound, typically a fine powder, also presents an inhalation hazard.[2][3] Therefore, all handling and disposal preparations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the generation and dispersal of dust.
The Core Principle: Mandated Professional Disposal
Given the identified hazards, the cardinal rule for the disposal of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide is straightforward: under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the sink. [2][4]
Regulatory frameworks established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) govern the management of hazardous waste from its point of generation to its final disposal.[5][6] The only acceptable and legal disposal pathway is through a licensed and approved hazardous waste management facility.[2][4] Your institution's Environmental Health and Safety (EHS) department is your direct partner in facilitating this process.[7]
Step-by-Step Protocol for Waste Accumulation and Handling
The following protocol outlines the procedural steps for safely accumulating 4-amino-N-(2-hydroxyethyl)benzenesulfonamide waste within the laboratory prior to collection by EHS or a certified contractor.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in its pure form or as waste, ensure you are wearing the following:
-
Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2]
-
Lab Coat: A standard lab coat to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved N95 respirator is recommended.[8]
Step 2: Segregate the Waste Stream
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.
-
Keep Solids and Liquids Separate: Do not mix solid 4-amino-N-(2-hydroxyethyl)benzenesulfonamide waste with liquid waste streams.[9]
-
Avoid Incompatibles: This compound should not be mixed with strong oxidizing agents.[2][4] Store the waste container away from these materials.
-
Designate a Satellite Accumulation Area (SAA): Your lab should have a designated area for hazardous waste storage.[7] This area must be clearly marked and provide secondary containment to mitigate spills.
Step 3: Use Correct and Labeled Waste Containers
All chemical waste must be collected in appropriate containers.[10][11]
-
Container Type: Use a sturdy, leak-proof container with a tightly sealing lid. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-amino-N-(2-hydroxyethyl)benzenesulfonamide".[11] Ensure the accumulation start date is also on the label. Your EHS office will provide the specific labels required by your institution.
Step 4: Manage Contaminated Materials and Empty Containers
Disposal extends beyond the chemical itself to everything it has touched.
-
Contaminated Labware: All disposable items such as gloves, weigh boats, and paper towels contaminated with the chemical must be placed in a designated solid hazardous waste container.[10][12]
-
Empty Stock Containers: An "empty" container that held this chemical is not safe for regular trash. It must be triple-rinsed with a suitable solvent (e.g., water or methanol). Crucially, this rinsate must be collected and disposed of as liquid hazardous chemical waste. [10] Only after this decontamination procedure can the defaced container be discarded in regular trash.[13]
Step 5: Arrange for Final Disposal
Once your waste container is full or you have completed the project, you must arrange for its removal.
-
Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup from your laboratory's Satellite Accumulation Area.[7] Do not move the waste yourself outside of the lab.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams associated with 4-amino-N-(2-hydroxyethyl)benzenesulfonamide.
Caption: Decision workflow for proper segregation and disposal of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide waste.
References
-
Northwestern University. Hazardous Waste Disposal Guide.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 756041, 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide.[Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[Link]
-
U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]
-
BFM® Fitting. A Comprehensive Guide to Safe Powder Handling.[Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.[Link]
-
U.S. Environmental Protection Agency (EPA). Requirements for Pesticide Disposal.[Link]
-
ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[Link]
-
Wikipedia. Sulfonamide (medicine).[Link]
-
Stericycle UK. How to Safely Dispose of Laboratory Waste?[Link]
-
ASHP. ASHP Guidelines on Handling Hazardous Drugs.[Link]
-
University of Maryland. EPA Hazardous Waste Codes.[Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories.[Link]
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.[Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Overview.[Link]
Sources
- 1. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. resources.psi-bfm.com [resources.psi-bfm.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. 4-(2-Aminoethyl)benzenesulfonamide 99 35303-76-5 [sigmaaldrich.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. vumc.org [vumc.org]
A Senior Application Scientist's Guide to the Safe Handling of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide
Hazard Assessment: Understanding the Compound
4-amino-N-(2-hydroxyethyl)benzenesulfonamide belongs to the sulfonamide class of compounds and is also an aromatic amine. This chemical structure suggests a number of potential hazards that must be respected.
-
Aromatic Amines: This class of compounds can be toxic and may pose long-term health risks, including potential carcinogenicity.[1][2] They can often be absorbed through the skin.[1]
-
Sulfonamides: While widely used in pharmaceuticals, some sulfonamides can cause allergic reactions in sensitized individuals.
-
Physical Form: This compound is expected to be a solid powder. Powders can be easily inhaled and can contaminate surfaces if not handled with care.
Based on data from similar compounds, we must assume that 4-amino-N-(2-hydroxyethyl)benzenesulfonamide may cause skin and eye irritation or burns, and could be harmful if swallowed or inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to select the appropriate PPE.[3]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or permeation. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | Protects against splashes of solutions or airborne powder getting into the eyes.[4][5] |
| Body Protection | A lab coat or chemical-resistant apron | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[6] |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous substances.
-
Ventilation: Always handle the solid compound and prepare solutions inside a certified chemical fume hood. This is the primary method for preventing inhalation of the powder.
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for minimizing risk. The following diagram and steps outline the safe handling of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide from receipt to disposal.
Caption: Workflow for the safe handling of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide.
Step 1: Donning PPE Before entering the laboratory area where the compound will be handled, put on all required PPE as specified in the table above.
Step 2: Workspace Preparation Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper. Gather all necessary equipment (spatulas, weigh boats, glassware, solvents, etc.) and place them in the fume hood.
Step 3: Weighing the Compound Carefully weigh the desired amount of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide in a disposable weigh boat. Avoid creating dust. If any powder spills, gently wipe it up with a damp paper towel and dispose of it as hazardous waste.
Step 4: Solution Preparation Add the weighed compound to your reaction vessel or solvent. Ensure that the container is appropriately labeled.
Step 5: Decontamination After handling is complete, decontaminate all surfaces and reusable glassware. A suitable solvent such as ethanol or isopropanol can be used, followed by a thorough wash with soap and water. Dispose of all cleaning materials as hazardous waste.
Step 6: Doffing PPE Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield or goggles, followed by lab coat. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Waste Characterization: Unused 4-amino-N-(2-hydroxyethyl)benzenesulfonamide and any materials contaminated with it must be treated as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed or exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[7] While this specific compound is not on the P or U lists of acute hazardous wastes, its properties as an aromatic amine warrant its disposal as a hazardous chemical.[7]
Disposal Procedure:
-
Segregation: Collect all waste materials (unused compound, contaminated PPE, and cleaning materials) in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and a description of the contents.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.
-
Regulatory Compliance: Your institution's EHS department will manage the final disposal in accordance with all federal, state, and local regulations. The Environmental Protection Agency (EPA) has specific guidelines for hazardous waste generators.[8]
Emergency Procedures
Spills:
-
Small Spills (in a fume hood): Use a chemical spill kit to absorb the material. Place the absorbent material in the hazardous waste container.
-
Large Spills: Evacuate the immediate area and notify your laboratory supervisor and EHS department.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 4-amino-N-(2-hydroxyethyl)benzenesulfonamide into your research, fostering a culture of safety and scientific excellence within your laboratory.
References
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration. Personal Protective Equipment - Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. SAMS Solutions. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Retrieved from [Link]
-
Horton Group. (2024, April 8). Mastering OSHA PPE Guidelines for Workplace Safety. Retrieved from [Link]
-
Understanding OSHA Requirements for Personal Protective Equipment (PPE). Safeopedia. Retrieved from [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]
-
ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. PubChem. Retrieved from [Link]
-
Alfred University. EPA Hazardous Waste Codes. Retrieved from [Link]
-
Chemistry Steps. Amines to Alcohols. Retrieved from [Link]
-
EHSLeaders. (2024, April 8). Back to Basics: OSHA's PPE Requirements. Retrieved from [Link]
-
Occupational Safety and Health Administration. 1910.132 - General requirements. Retrieved from [Link]
-
Ivy Fine Chemicals. 4-AMINO-N-(2-HYDROXYETHYL)BENZENESULFONAMIDE [CAS: 4862-94-6]. Retrieved from [Link]
Sources
- 1. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 4. thehortongroup.com [thehortongroup.com]
- 5. Back to Basics: OSHA's PPE Requirements - EHSLeaders [ehsleaders.org]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
